3-(2-Thienyl)-L-alanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and organic synthesis. Its structural similarity to the essential amino acid L-phenylalanine, coupled with the presence of a thiophene (B33073) ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analysis, as well as its notable biological activities.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Melting Point | 255-263 °C (decomposition) | [3] |
| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | |
| Purity | ≥98.0% (TLC), >97.0% (HPLC) | [4][5] |
| Solubility | Slightly soluble in water. Soluble in 1 N NaOH. | [4] |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, typical spectroscopic characteristics include:
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the amine group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the thiophene ring (C-H, C=C, and C-S stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons on the thiophene ring, the α-proton, and the β-protons of the alanine (B10760859) side chain would be observed.
-
¹³C NMR: Resonances for the carbons of the thiophene ring, the carbonyl carbon, the α-carbon, and the β-carbon would be present.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Synthesis
The synthesis of this compound can be approached through various methods, including both chemical and biotechnological routes. A common chemical approach involves the condensation of a thiophene-containing starting material with a protected alanine equivalent. One such method is the diethyl acetamidomalonate condensation .
General Protocol for Diethyl Acetamidomalonate Condensation (for related compounds):
-
Alkylation: Diethyl acetamidomalonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with a 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene) to introduce the thienyl group.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield the racemic amino acid, 3-(2-Thienyl)-DL-alanine.
-
Chiral Resolution: The racemic mixture is then resolved to isolate the desired L-enantiomer. This can be achieved through various techniques, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl tartaric acid.[6]
A biotechnological approach has also been described, involving the transamination of 2-hydroxy-3-(2-thienyl)acrylic acid using L-aspartic or L-glutamic acid as an amino donor in the presence of a suitable enzyme.[7]
Purification
Purification of this compound is typically achieved through recrystallization . The choice of solvent is critical and depends on the solubility profile of the compound. A common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble and then allowing it to cool slowly. The pure crystals will precipitate out, leaving impurities in the mother liquor.
Analytical Methods
The purity and identity of this compound are commonly assessed using the following techniques:
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel or cellulose (B213188) plates.
-
Mobile Phase: A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[8]
-
Visualization: Ninhydrin spray followed by heating is a standard method for visualizing amino acids on TLC plates, typically producing a purple spot.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. For the analysis of 3-(2-Thienyl)-DL-alanine, a CHIRALPAK ZWIX(-) column has been reported.[9]
-
Mobile Phase: A polar phase mobile system, such as a mixture of methanol, tetrahydrofuran, and water with additives like formic acid and diethylamine, can be used.[9]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for amino acids.
-
Biological Activity and Applications
This compound is a versatile molecule with several important applications in research and development.
Chiral Building Block in Organic Synthesis
As a chiral molecule, this compound serves as a valuable building block in the asymmetric synthesis of more complex molecules.[10] Its unique structure, combining the functionalities of an amino acid with the electronic properties of the thiophene ring, makes it an attractive starting material for the synthesis of novel heterocyclic compounds and pharmacologically active agents.[10]
Peptide Synthesis
This compound can be incorporated into peptide sequences to create peptidomimetics with altered conformations, stabilities, and biological activities.[3] Standard solid-phase or solution-phase peptide synthesis protocols can be employed, utilizing appropriate protecting groups for the amine and carboxylic acid functionalities.
Phenylalanine Antagonist
One of the most significant biological activities of this compound is its role as a competitive antagonist of L-phenylalanine. It is a known inhibitor of the enzyme phenylalanine hydroxylase, which is responsible for the conversion of phenylalanine to tyrosine. This inhibitory action has been studied in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.
Visualizations
References
- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 7. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 10. nbinno.com [nbinno.com]
3-(2-Thienyl)-L-alanine structure and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the essential amino acid L-phenylalanine, combined with the unique electronic properties of its thiophene (B33073) ring, makes it a valuable tool for probing biological systems and a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.
Molecular Structure and Formula
This compound, also known as (S)-2-amino-3-(thiophen-2-yl)propanoic acid, is an L-alanine derivative with a thienyl group attached to the β-carbon.
Molecular Formula: C7H9NO2S
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 255-263 °C (decomposes) | [4] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | |
| Optical Activity | [α]20/D -30.5 ± 1.5° (c = 1 in H₂O) | [4] |
| CAS Number | 22951-96-8 | [4] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where stereochemistry plays a critical role in biological activity. Both chemical and enzymatic methods have been developed for its preparation.
Biotechnological Preparation via Transamination
A patented method describes the biotechnical preparation of L-thienylalanines from 2-hydroxy-3-thienyl-acrylic acids.[5] This process utilizes a transamination reaction, a key step in amino acid metabolism.
Experimental Protocol Outline:
-
Precursor Synthesis: The starting material, 2-hydroxy-3-thienyl-acrylic acid, is synthesized via the hydantoin (B18101) or azlactone route.[5]
-
Enzymatic Transamination: The enol form of 2-hydroxy-3-thienyl-acrylic acid is then transaminated to L-3-(2-thienyl)-alanine. This reaction is carried out in the presence of an amino donor, such as L-aspartic acid or L-glutamic acid, and a suitable transaminase enzyme.[5]
-
Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as chromatography.
Caption: Biotechnological synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6] Its incorporation into peptide chains or as a starting material for heterocyclic compounds can significantly influence the pharmacological properties of the final molecule.
Role as a Phenylalanine Antagonist
3-(2-Thienyl)-DL-alanine has been identified as a phenylalanine antagonist.[1] This antagonistic activity is of interest in studying metabolic pathways involving phenylalanine and in the development of therapies for conditions where phenylalanine levels are dysregulated.
Mechanism of Action:
While a detailed signaling pathway is not fully elucidated in the provided search results, the antagonistic effect likely stems from its structural mimicry of phenylalanine. This allows it to interact with enzymes and transporters that normally bind to phenylalanine, thereby inhibiting its normal function. One such enzyme is phenylalanine hydroxylase , which is involved in the conversion of phenylalanine to tyrosine. This compound can act as a competitive inhibitor of this enzyme.
Caption: Antagonistic action on Phenylalanine Hydroxylase.
Use in Peptide Synthesis
The unique properties of this compound make it an attractive candidate for incorporation into peptides. The thiophene ring can introduce conformational constraints, alter electronic properties, and provide a site for further chemical modification, potentially leading to peptides with enhanced biological activity, stability, or receptor selectivity.[6]
Conclusion
This compound is a non-proteinogenic amino acid with significant potential in chemical synthesis and drug discovery. Its well-defined structure and physicochemical properties, coupled with established synthetic routes, make it a readily accessible tool for researchers. Its role as a phenylalanine antagonist and its utility as a building block for novel pharmaceuticals underscore its importance in the ongoing quest for new and improved therapeutic agents. Further research into its biological mechanisms of action and the exploration of its incorporation into a wider range of molecular scaffolds are likely to unveil even more applications for this versatile compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound ≥98.0% (TLC) | 22951-96-8 [sigmaaldrich.com]
- 5. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
The Biological Activity of 3-(2-Thienyl)-L-alanine in Cellular Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine (THA) is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thiophene (B33073) ring. This modification confers unique biochemical properties, making it a valuable tool in biochemical research and a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound in cellular systems, with a focus on its enzymatic interactions, cellular metabolism, and the experimental methodologies used to elucidate these functions.
Core Biological Activity: Interaction with Phenylalanine Hydroxylase
The most well-documented biological activity of this compound at the cellular level is its interaction with phenylalanine hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. THA acts as both a competitive substrate analogue and an activator of human PAH.
Quantitative Analysis of Enzyme Kinetics and Transport Inhibition
The interaction of THA with PAH and its effect on phenylalanine transport have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase by β-2-Thienyl-DL-alanine
| Parameter | Liver Phenylalanine Hydroxylase | Kidney Phenylalanine Hydroxylase |
| Apparent Km (without inhibitor) | 0.61 mM | 0.50 mM |
| Apparent Km (with 24 mM β-2-thienyl-DL-alanine) | 2.70 mM | 1.60 mM |
| Vmax | No significant change | No significant change |
Data from a study on rat liver and kidney homogenates.
Table 2: In Vivo Effects and Intestinal Transport Inhibition of β-2-Thienyl-DL-alanine
| Experiment | Parameter | Result |
| Single Dose In Vivo | Inhibition of Phenylalanine Hydroxylase | No inhibition observed (2 mmol/kg dose) |
| Repeated Injections (4 days) | Phenylalanine Hydroxylase Activity | Decline to ~40% of control |
| Intestinal Perfusion | Ki for Phenylalanine Transport Inhibition | 81 mM |
In vivo data from studies in rats.
Cellular Metabolism of this compound
In vitro studies using mouse heart and sarcoma T-241 cell cultures have shown that 3-(2-Thienyl)-DL-alanine can undergo transamination.[1] Normal heart cells were able to transaminate between β-2-thienyl-DL-alanine and phenylpyruvate to form L-phenylalanine, which could then block the toxic effects of the remaining THA.[1] In contrast, sarcoma cells lacked this metabolic capability.[1] The product of THA transamination is β-2-thienylpyruvic acid.[1]
Signaling Pathways
Current scientific literature has not extensively documented the direct modulation of specific intracellular signaling pathways by this compound. Its primary known mechanism of action is centered on its interaction with phenylalanine hydroxylase. Downstream metabolic changes resulting from the altered activity of this enzyme could theoretically influence cellular signaling, but this has not been the focus of published research.
Experimental Protocols
In Vitro Phenylalanine Hydroxylase Activity Assay
This protocol is a generalized procedure based on common methods for determining PAH activity.
1. Preparation of Reagents:
-
Assay Buffer: 0.15 M sodium-potassium phosphate (B84403) buffer (pH 6.9).
-
Substrate Solution: L-phenylalanine solution (e.g., 1 mM). For kinetic studies, a range of concentrations is prepared.
-
Cofactor Solution: Biopterin solution, often with a reducing agent like dithioerythritol (B556865) (DTT) (e.g., 2 mM).
-
Activator/Component Solution: Lysolecithin solution (e.g., 1 mM).
-
Enzyme Preparation: Supernatant from homogenized liver or kidney tissue, or purified PAH enzyme.
-
Stop Solution: Acetic acid or other protein precipitating agent.
-
(Optional) Radiolabeled Substrate: [14C]phenylalanine for radiometric detection.
2. Assay Procedure:
-
Prepare a standard assay mixture containing the assay buffer, dithioerythritol, L-phenylalanine (and [14C]phenylalanine if applicable), and lysolecithin.
-
To test the effect of this compound, add it to the assay mixture at the desired concentration.
-
Initiate the reaction by adding the enzyme preparation to the assay mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time period during which the reaction is linear.
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the product, tyrosine, using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or by quantifying the radiolabeled tyrosine if a radiolabeled substrate was used.
3. Data Analysis:
-
Calculate the rate of tyrosine formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.
In Vivo Inhibition of Phenylalanine Hydroxylase
This is a generalized protocol based on rodent studies.
1. Animal Model:
-
Use a suitable animal model, such as rats.
2. Administration of this compound:
-
For acute studies, administer a single dose of THA (e.g., 2 mmol/kg) via an appropriate route (e.g., intraperitoneal injection).
-
For chronic studies, administer repeated injections over a set period (e.g., daily for 4 days).
3. Sample Collection:
-
At the end of the study period, euthanize the animals and collect liver and kidney tissues.
4. Enzyme Activity Measurement:
-
Homogenize the collected tissues and prepare a supernatant containing the enzyme extract.
-
Measure the phenylalanine hydroxylase activity in the tissue homogenates using the in vitro assay described above.
5. Data Analysis:
-
Compare the enzyme activity in the THA-treated group to a control group that received a vehicle control.
Intestinal Perfusion for Amino Acid Absorption
This is a generalized in vivo protocol to study the intestinal absorption of amino acids.
1. Animal Preparation:
-
Anesthetize the animal (e.g., a rat).
-
Surgically expose a segment of the small intestine (e.g., jejunum).
-
Cannulate the proximal and distal ends of the intestinal segment.
2. Perfusion Solution:
-
Prepare a perfusion solution containing a known concentration of L-phenylalanine and a non-absorbable marker (e.g., phenol (B47542) red) in a physiologically buffered saline solution.
-
For inhibition studies, include various concentrations of this compound in the perfusion solution.
3. Perfusion Procedure:
-
Perfuse the intestinal segment with the prepared solution at a constant flow rate.
-
Collect the perfusate from the distal cannula.
4. Sample Analysis:
-
Measure the concentrations of L-phenylalanine and the non-absorbable marker in the initial perfusion solution and the collected perfusate.
5. Data Analysis:
-
Calculate the amount of L-phenylalanine absorbed from the intestinal segment based on the change in its concentration relative to the non-absorbable marker.
-
Determine the inhibitory constant (Ki) of THA by analyzing the effect of different concentrations of THA on the rate of phenylalanine absorption.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interaction of this compound with Phenylalanine Hydroxylase.
Caption: General Experimental Workflow for Studying THA's Biological Activity.
References
Mechanism of Action for 3-(2-Thienyl)-L-alanine as a Phenylalanine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 3-(2-Thienyl)-L-alanine (THA), a potent phenylalanine antagonist. By competitively inhibiting key enzymatic and transport processes, THA disrupts phenylalanine metabolism and homeostasis. This document consolidates quantitative data, details experimental methodologies for studying its effects, and visualizes the involved biochemical pathways. The primary mechanisms of THA's antagonism include the competitive inhibition of phenylalanine hydroxylase (PAH), interference with intestinal phenylalanine transport, and its incorporation into proteins, leading to the synthesis of labile, non-functional proteins. These actions make THA a valuable research tool for studying phenylketonuria (PKU) and other conditions related to phenylalanine metabolism.
Core Mechanisms of Phenylalanine Antagonism
This compound acts as a phenylalanine antagonist through a multi-faceted approach, primarily targeting three critical aspects of phenylalanine metabolism and utilization:
-
Competitive Inhibition of Phenylalanine Hydroxylase (PAH): THA directly competes with phenylalanine for the active site of PAH, the enzyme responsible for converting phenylalanine to tyrosine. This inhibition reduces the production of tyrosine, a precursor for several important neurotransmitters and melanin.
-
Inhibition of Phenylalanine Transport: THA competitively inhibits the transport of phenylalanine across biological membranes, including the intestinal epithelium. This reduces the systemic absorption of dietary phenylalanine.
-
Incorporation into Proteins: As an amino acid analog, THA can be mistakenly incorporated into polypeptide chains during protein synthesis in place of phenylalanine. This leads to the formation of structurally altered and often non-functional, labile proteins, which are prone to degradation.
Quantitative Data on Antagonistic Activity
The antagonistic properties of this compound have been quantified in various studies. The following tables summarize the key kinetic parameters.
| Enzyme/Transporter | Organism/Tissue | Parameter | Value | Condition | Reference |
| Phenylalanine Hydroxylase | Rat Liver | Apparent Km (Phenylalanine) | 0.61 mM | No Inhibitor | [1] |
| Phenylalanine Hydroxylase | Rat Liver | Apparent Km (Phenylalanine) | 2.70 mM | 24 mM β-2-thienyl-dl-alanine | [1] |
| Phenylalanine Hydroxylase | Rat Kidney | Apparent Km (Phenylalanine) | 0.50 mM | No Inhibitor | [1] |
| Phenylalanine Hydroxylase | Rat Kidney | Apparent Km (Phenylalanine) | 1.60 mM | 24 mM β-2-thienyl-dl-alanine | [1] |
| Intestinal Phenylalanine Transport | Rat Intestine | Ki | 81 mM | Competitive Inhibition | [1] |
Table 1: Quantitative data on the inhibition of phenylalanine hydroxylase and intestinal transport by this compound.
Signaling Pathways and Downstream Effects
The antagonistic actions of this compound on phenylalanine metabolism have significant downstream consequences on various cellular signaling pathways.
Neurotransmitter Synthesis Pathway
The inhibition of phenylalanine hydroxylase by THA directly impacts the synthesis of catecholamine neurotransmitters. By reducing the conversion of phenylalanine to tyrosine, the availability of the precursor for dopamine, norepinephrine, and epinephrine (B1671497) is diminished.
References
Solubility profile of 3-(2-Thienyl)-L-alanine in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Due to its structural similarity to phenylalanine, this compound serves as a valuable building block in peptide synthesis and as a pharmacological tool.[1] Understanding its solubility in various solvent systems is critical for its application in drug development, biochemical assays, and synthetic chemistry.
Physicochemical Properties
This compound is an amino acid derivative with a thiophene (B33073) moiety replacing the phenyl group of phenylalanine.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| Melting Point | 255-263 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline powder | [4] |
Aqueous Solubility
The solubility of this compound in aqueous systems has been reported, although values can vary between its stereoisomers. It is generally described as slightly soluble in water.[5][6][7]
| Solvent | Isomer | Solubility | Conditions | Reference |
| Water | L-isomer | 2 mg/mL (11.68 mM) | Requires sonication | [8] |
| Water | D-isomer | ≥ 5 mg/mL (29.20 mM) | Saturation unknown | [9] |
Organic Solvent Solubility
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. Generally, like other amino acids, its solubility in non-polar organic solvents is expected to be low. However, solubility is likely to be higher in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and in protic solvents like methanol (B129727) and ethanol, particularly with heating or pH adjustment.
| Solvent | Solubility |
| Methanol | Data not readily available |
| Ethanol | Data not readily available |
| Isopropanol | Data not readily available |
| Acetone | Data not readily available |
| Dimethyl Sulfoxide (DMSO) | Data not readily available |
| Tetrahydrofuran (THF) | Data not readily available |
The lack of readily available data underscores the need for experimental determination of the solubility of this compound in various organic solvents to support its diverse applications.
Experimental Protocols for Solubility Determination
Several established methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the solvent system, and the available equipment.
Gravimetric Method
This is a common and straightforward method for determining solubility.[10]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is filtered to remove the undissolved solid.
-
Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
Quantification: The container with the dried residue is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated.
UV-Visible Spectrophotometry
This method is suitable for compounds with a chromophore, such as the thiophene ring in this compound.
-
Standard Curve Generation: A series of solutions of known concentrations of this compound in the solvent of interest are prepared. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) to generate a standard curve (absorbance vs. concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution and Measurement: After filtration, a precise volume of the saturated solution is diluted with the solvent to bring the absorbance within the linear range of the standard curve. The absorbance of the diluted solution is then measured.
-
Concentration Determination: The concentration of the diluted sample is determined from the standard curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for solubility determination and a hypothetical biosynthetic pathway.
Signaling Pathways and Biochemical Roles
While this compound is utilized in biochemical research, for instance, in studies of enzyme kinetics and protein structure-function relationships, specific signaling pathways in which it is a direct modulator are not well-documented in the available literature.[1] Its primary role in research has been as a structural analogue of phenylalanine to probe biological systems. For example, it has been used to study the effects on bacterial growth.
It is important to distinguish this from the known roles of its parent amino acid, L-alanine, which has been shown to influence signaling pathways related to insulin (B600854) secretion and to protect pancreatic beta-cells from apoptosis. However, direct evidence of this compound participating in these or other specific signaling cascades in mammalian systems is currently limited.
Conclusion
This compound is a compound of considerable interest with established applications in synthetic and medicinal chemistry. While its aqueous solubility is qualitatively and, to some extent, quantitatively characterized, a comprehensive profile of its solubility in common organic solvents is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further investigation into its solubility and its potential roles in biological pathways will undoubtedly expand its utility in drug discovery and biochemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking Proteomic Potential: A Technical Guide to the Discovery and Application of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to incorporate unnatural amino acids (UAAs) into proteins represents a landmark achievement in chemical biology and biotechnology. This powerful technology, known as genetic code expansion, allows for the site-specific installation of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth exploration of the historical milestones that led to the development of UAA technology, from early conceptualizations to the sophisticated methods employed today. It details the core experimental protocols for key techniques, including site-directed mutagenesis for codon reassignment, the selection and evolution of orthogonal translational machinery, and the bio-orthogonal chemistries used to label and manipulate UAA-containing proteins. Quantitative data on the efficiency of various incorporation methods are summarized, and critical experimental workflows are visualized to provide a clear understanding of the underlying principles. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the transformative potential of unnatural amino acids in their scientific endeavors, from fundamental biological studies to the development of next-generation therapeutics.
A Historical Perspective: From Concept to Codon
The journey of unnatural amino acids from a theoretical possibility to a cornerstone of modern biotechnology is a testament to decades of scientific ingenuity. While nature primarily utilizes a set of 20 canonical amino acids to construct proteins, scientists have long recognized the potential of expanding this chemical repertoire.
Early explorations into the plasticity of the genetic code began with the successful incorporation of amino acid analogs that could be charged by endogenous aminoacyl-tRNA synthetases (aaRSs). A pivotal moment in the field came in 1989 with the pioneering work of Peter G. Schultz and A. Richard Chamberlin, who independently reported the in vitro, site-specific incorporation of an unnatural amino acid into a protein.[1][2] This was achieved by chemically acylating a suppressor tRNA with the desired UAA and using an in vitro translation system to direct its incorporation in response to a nonsense (stop) codon.
The early 2000s marked another significant leap forward with the demonstration of site-specific incorporation of UAAs in living cells by Schultz and his colleagues.[3] This breakthrough was made possible by the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs . These pairs, often sourced from archaea, function independently of the host cell's translational machinery, ensuring that the UAA is exclusively charged onto the suppressor tRNA and not incorporated at other sense codons.[4] This foundational work laid the groundwork for the explosion of research and applications that have followed. The discovery of the 21st and 22nd genetically encoded amino acids, selenocysteine (B57510) and pyrrolysine, further highlighted nature's own ability to expand the genetic code, providing inspiration for further engineering efforts.[5][6]
Core Methodologies for Unnatural Amino Acid Incorporation
The site-specific incorporation of UAAs into proteins in vivo is a multi-step process that requires the careful orchestration of molecular biology and chemical synthesis. The most widely used method relies on the reassignment of a stop codon, typically the amber codon (UAG), to encode the UAA.
Site-Directed Mutagenesis for Codon Reassignment
The first step in incorporating a UAA at a specific site is to introduce a unique codon at that position in the gene of interest. The amber stop codon (UAG) is most commonly used due to its low natural abundance in many organisms.[7]
Experimental Protocol: Site-Directed Mutagenesis (QuikChange™ Method)
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a sense codon to TAG). The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the gene of interest as a template. The PCR cycling parameters are typically:
-
Initial denaturation: 95°C for 30 seconds.
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the nicked, mutated plasmid into competent E. coli cells (e.g., XL1-Blue). The nicks in the plasmid will be repaired by the cellular machinery.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
The Orthogonal System: tRNA and Aminoacyl-tRNA Synthetase
The fidelity of UAA incorporation hinges on the orthogonality of the suppressor tRNA and its cognate aminoacyl-tRNA synthetase (aaRS). This means the orthogonal aaRS must not aminoacylate any endogenous tRNAs, and the orthogonal tRNA must not be a substrate for any endogenous aaRSs.
Workflow for Identifying and Evolving Orthogonal Pairs:
The process of identifying and engineering orthogonal aaRS/tRNA pairs is a critical aspect of genetic code expansion. It typically involves a combination of computational screening and directed evolution.
Experimental Protocol: Directed Evolution of an Aminoacyl-tRNA Synthetase
Directed evolution is a powerful technique to engineer aaRSs to recognize and charge a specific UAA. This often involves a multi-step selection process in E. coli.
-
Library Construction: Create a library of mutant aaRS genes. This can be achieved through error-prone PCR or by targeting specific residues in the amino acid binding pocket for saturation mutagenesis.
-
Positive Selection: Transform the aaRS library into E. coli cells containing the orthogonal tRNA, a reporter gene with an in-frame amber codon (e.g., chloramphenicol (B1208) acetyltransferase, cat), and the desired UAA in the growth medium. Only cells expressing an active aaRS that can charge the orthogonal tRNA with the UAA will survive on media containing chloramphenicol.
-
Negative Selection: To select against aaRS mutants that recognize canonical amino acids, introduce a toxic gene (e.g., barnase) with an in-frame amber codon. Grow the surviving cells from the positive selection in the absence of the UAA. Cells with aaRS mutants that can charge the orthogonal tRNA with a natural amino acid will express the toxic gene and be eliminated.
-
Iteration and Characterization: Repeat the positive and negative selection cycles to enrich for highly specific and efficient aaRS mutants. Isolate and sequence the genes of the surviving clones to identify the beneficial mutations.
Quantitative Analysis of UAA Incorporation
The efficiency of UAA incorporation can vary significantly depending on the specific UAA, the orthogonal pair, the expression host, and the location of the amber codon within the gene. Quantifying this efficiency is crucial for optimizing protein yields and interpreting experimental results.
| Incorporation Method | Host Organism | Typical Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference(s) |
| Amber Suppression (pEVOL) | E. coli | 1-100 | 25-95 | [8] |
| Cell-Free Protein Synthesis | E. coli extract | 0.1-2.0 | 50-99 | [9] |
| Mammalian Cell Expression | HEK293, CHO | 0.1-10 | 10-60 | [7] |
| Frameshift Suppression | E. coli | 0.5-5 | 15-40 | [10] |
Note: Yields and efficiencies are highly dependent on the specific protein and UAA.
Bio-orthogonal Chemistry for Protein Labeling and Manipulation
Once a UAA with a unique chemical handle is incorporated into a protein, it can be selectively modified using bio-orthogonal "click" chemistry. These reactions are highly specific, proceed rapidly under physiological conditions, and do not interfere with native biological processes.
Synthesis of an Azide-Containing UAA: p-Azido-L-phenylalanine (pAzF)
The synthesis of UAAs is a critical first step. p-Azido-L-phenylalanine is a commonly used UAA for click chemistry.
Experimental Protocol: Synthesis of p-Azido-L-phenylalanine
A reliable synthesis of p-azido-L-phenylalanine can be achieved from L-phenylalanine.[11] The protocol involves the iodination of L-phenylalanine followed by a copper-catalyzed azidation. Care must be taken due to the potential explosive nature of the final product.[11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for labeling proteins containing an azide-functionalized UAA with a fluorescent probe, biotin, or other molecule containing a terminal alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. bundy.byu.edu [bundy.byu.edu]
- 10. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
The role of the thiophene ring in the function of modified amino acids.
An In-depth Technical Guide to the Role of the Thiophene (B33073) Ring in Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of non-proteinogenic amino acids into peptides and drug molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles. Among the various modifying moieties, the thiophene ring stands out as a "privileged pharmacophore" due to its unique structural and electronic properties.[1][2] This technical guide provides a comprehensive overview of the role of the thiophene ring in the function of modified amino acids. It details how this five-membered heterocycle acts as a versatile tool for modulating peptide conformation, enhancing metabolic stability, and improving interactions with biological targets. We will explore its synthesis, applications as a bioisosteric replacement for phenyl rings, and its utility in creating enzyme inhibitors and diagnostic probes. This document consolidates key quantitative data, outlines detailed experimental protocols for synthesis, and provides visualizations to clarify complex relationships and workflows.
The Thiophene Ring: A Privileged Scaffold in Amino Acid Modification
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of properties that make it highly valuable in the design of modified amino acids.[3] Its incorporation can significantly alter the physicochemical and biological characteristics of peptides and proteins.[2][4]
Bioisosterism with the Phenyl Ring
One of the most powerful applications of the thiophene ring is as a bioisostere of the phenyl group.[5] Thiophene and benzene (B151609) share remarkable similarities in their physicochemical properties, such as boiling point and aromaticity, which allows for their substitution in drug candidates to modulate activity or ADME (absorption, distribution, metabolism, and excretion) properties.[6] The sulfur atom, however, introduces distinct electronic features and hydrogen bonding capabilities that can be exploited to optimize drug-receptor interactions.[7][8]
Physicochemical and Structural Impact
Incorporating a thiophene moiety into an amino acid side chain imparts several key features:
-
Conformational Rigidity: The rigid, planar structure of the thiophene ring can constrain the conformational freedom of the amino acid side chain and the peptide backbone, leading to more stable and predictable secondary structures. This is crucial for designing peptides with high receptor affinity and selectivity.[9]
-
Electronic Properties: The electron-rich nature of the thiophene ring allows it to participate in π-stacking interactions with aromatic residues in biological targets, such as enzymes and receptors.[8]
-
Metabolic Stability: The thiophene ring can enhance a peptide's resistance to enzymatic degradation compared to natural amino acids, prolonging its half-life in vivo. However, it's important to note that the thiophene ring itself can be metabolized, sometimes leading to reactive metabolites.[10]
-
Modulation of Solubility and Lipophilicity: The sulfur heteroatom alters the electronic distribution and potential for hydrogen bonding, which can be used to fine-tune the solubility and lipophilicity of the resulting peptide, impacting its pharmacokinetic profile.[2]
Applications in Drug Development and Research
Thiophene-modified amino acids are leveraged in various applications, from developing new therapeutics to creating advanced molecular probes for disease diagnosis.
Enzyme Inhibition
A significant application is in the design of potent and selective enzyme inhibitors. The thiophene ring can orient functional groups in a precise manner to interact with an enzyme's active site.
Case Study: D-Amino Acid Oxidase (DAO) Inhibition A series of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia.[11] Structural studies revealed that the thiophene ring of the inhibitors engages in tight π-stacking interactions with a key tyrosine residue (Tyr224) in the active site, leading to potent inhibition. This interaction displaces the tyrosine residue and closes a secondary pocket, a distinct mechanism compared to other DAO inhibitors.[11]
Fluorescent Probes for Disease Diagnosis
Amino acid-functionalized oligothiophenes, termed "proteophenes," have been developed as fluorescent ligands to detect disease-associated protein aggregates, such as those found in Alzheimer's disease.[12][13] The selectivity of these ligands for amyloid-β (Aβ) or tau protein aggregates is highly dependent on the specific amino acid functionality and its position along the thiophene backbone.[13] This highlights how the interplay between the thiophene scaffold and the amino acid side chain can be engineered for highly specific molecular recognition tasks.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on thiophene-modified molecules, illustrating their effects on biological activity and photophysical properties.
Table 1: Inhibitory Activity of Thiophene Carboxylic Acids against D-Amino Acid Oxidase (DAO)
| Compound Class | Substituent Position/Type | Key Interaction with DAO | Potency | Reference |
| Thiophene-2-carboxylic acids | Small substituents | π-stacking with Tyr224, closure of secondary pocket | Potent inhibitors | [11] |
| Thiophene-3-carboxylic acids | Small substituents | π-stacking with Tyr224, closure of secondary pocket | Potent inhibitors | [11] |
| Thiophene carboxylic acids | Large branched side chain | Steric hindrance, disruption of Tyr224 stacking | Markedly decreased potency | [11] |
Table 2: Photophysical Properties of Amino Acid-Functionalized Pentameric Oligothiophenes (Proteophenes)
| Proteophene Compound | Amino Acid Functionality | Absorption Max (λ_abs) in PBS | Emission Max (λ_em) in PBS | Reference |
| HS-84-E-E | Glutamic Acid | ~420 nm | ~545-550 nm | [13] |
| HS-84-K-K | Lysine | ~420 nm | ~575 nm | [13] |
| HS-84-Y-Y | Tyrosine | ~420 nm | ~545-550 nm | [13] |
| HS-84-V-V | Valine | ~420 nm | ~545-550 nm | [13] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-aminothiophenes, which are common precursors for thiophene-modified amino acids, via the Gewald reaction.
Synthesis of 2-Aminothiophene Precursors via Gewald Reaction
The Gewald aminothiophene synthesis is a versatile, multi-component reaction for preparing substituted 2-aminothiophenes.[3][5][14]
Objective: To synthesize an ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate intermediate.
Materials and Reagents:
-
Ethyl cyanoacetate (B8463686)
-
Elemental sulfur powder
-
Diethylamine (B46881) (as base catalyst)
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).
-
Addition of Sulfur: To this mixture, add elemental sulfur (0.06 mol) with continuous stirring at room temperature.
-
Catalyst Addition: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature of 40–50°C for 4 hours.
-
Overnight Stirring: Allow the mixture to cool to room temperature and continue stirring overnight to ensure complete reaction.
-
Isolation: The product will precipitate out of the solution. Isolate the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol. Recrystallize the dried precipitate from hot ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[14]
Conclusion
The thiophene ring is a powerful and versatile component in the design of modified amino acids for drug discovery and chemical biology. Its ability to act as a phenyl bioisostere, confer conformational stability, and engage in specific, high-affinity interactions with biological targets has led to the development of novel enzyme inhibitors and diagnostic agents.[1][11] The synthetic accessibility of thiophene derivatives, particularly through robust methods like the Gewald synthesis, ensures a continuous supply of novel building blocks for researchers.[5] As our understanding of structure-activity relationships deepens, the strategic incorporation of thiophene-containing amino acids will undoubtedly continue to be a key strategy in the development of next-generation therapeutics and advanced molecular tools.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nbinno.com [nbinno.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
A Technical Guide to the Commercial Availability and Synthesis of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. Its unique thiophene (B33073) moiety imparts distinct physicochemical properties, making it a valuable component in the design of novel therapeutics and bioactive molecules.[1] This technical guide provides a comprehensive overview of the commercial suppliers of this compound and details established synthetic routes for its preparation, including both classical resolution of a racemic mixture and an asymmetric approach. The information presented herein is intended to assist researchers and drug development professionals in sourcing and synthesizing this important compound.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes key information from several prominent suppliers. It is important to note that catalog numbers, available quantities, and pricing are subject to change, and researchers should consult the suppliers' websites for the most current information.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 88424 | ≥98.0% (TLC) | 50 mg, 250 mg, 1 g |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound, 95% | AAH6331603 | 95% | 1 g, 5 g |
| Tokyo Chemical Industry (TCI) | This compound | T3475 | >97.0% (HPLC) | 1 g, 5 g |
| MedChemExpress | This compound | HY-W010738 | 99.79% | 1 g, 5 g |
| Simson Pharma Limited | This compound | OT58640000 | Custom Synthesis | Inquire |
| Santa Cruz Biotechnology | This compound | sc-254402 | Inquire | 1 g, 5 g |
Synthesis Routes
The synthesis of this compound can be accomplished through several methods. This guide details two primary approaches: a classical synthesis of the racemic mixture followed by chiral resolution, and a direct asymmetric synthesis using a chiral auxiliary.
Route 1: Racemic Synthesis via Diethyl Acetamidomalonate Condensation and Subsequent Resolution
This classical approach involves the synthesis of the racemic 3-(2-Thienyl)-DL-alanine, which is then resolved to isolate the desired L-enantiomer.
Logical Workflow for Racemic Synthesis and Resolution
Figure 1: Workflow for the synthesis of this compound via racemic synthesis and resolution.
This procedure is adapted from the general principles of the malonic ester synthesis of amino acids.
Step 1: Alkylation of Diethyl Acetamidomalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl acetamidomalonate and stir until it is completely dissolved.
-
Add 2-(chloromethyl)thiophene dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-thenyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude intermediate from the previous step, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours to effect both the hydrolysis of the ester and amide groups and the decarboxylation.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude 3-(2-Thienyl)-DL-alanine.
-
Filter the crude product, wash with cold water, and then with ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-(2-Thienyl)-DL-alanine.
This protocol is based on the resolution method described in US Patent 2018/0290996 A1.
-
In a suitable reaction vessel, add β-2-thienyl-DL-alanine (10.0 g), dibenzoyl-D-tartaric acid (20.9 g), 200 mL of water, and 50 mL of acetic acid.
-
Heat the mixture to 60°C and stir for 1 hour.
-
Slowly cool the solution to room temperature and continue stirring for an additional hour.
-
The deposited salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid is collected by filtration.
-
The obtained salt is then treated with a base (e.g., aqueous ammonia) to neutralize the tartaric acid and liberate the free L-amino acid.
-
The this compound is then isolated by filtration, washed, and dried. The optical purity can be confirmed by polarimetry.
Route 2: Asymmetric Synthesis via Schöllkopf Method
The Schöllkopf bis-lactim ether method allows for the direct asymmetric synthesis of α-amino acids.[2] This approach utilizes a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine (B1666218) unit.
Logical Workflow for Schöllkopf Asymmetric Synthesis
Figure 2: Workflow for the asymmetric synthesis of this compound via the Schöllkopf method.
This protocol is a generalized procedure based on the principles of the Schöllkopf method.
Step 1: Preparation of the Bis-lactim Ether
-
The dipeptide derived from glycine and (R)-valine is cyclized to form the corresponding 2,5-diketopiperazine.
-
The diketopiperazine is then treated with a powerful methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), to yield the bis-lactim ether, which serves as the chiral auxiliary.
Step 2: Asymmetric Alkylation
-
The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C) under an inert atmosphere.
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral carbon of the glycine unit, forming a chiral enolate.
-
A solution of 2-(bromomethyl)thiophene in THF is then added to the enolate solution. The steric bulk of the isopropyl group from the valine auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a highly diastereoselective alkylation.
-
The reaction is quenched, and the crude alkylated bis-lactim ether is isolated.
Step 3: Hydrolysis and Isolation
-
The alkylated intermediate is subjected to mild acidic hydrolysis (e.g., dilute trifluoroacetic acid) to cleave the bis-lactim ether, yielding the methyl ester of this compound and the methyl ester of the valine auxiliary.
-
The two amino acid esters are separated by chromatography.
-
The methyl ester of this compound is then hydrolyzed under basic conditions (e.g., with lithium hydroxide) followed by neutralization to afford the final product, this compound.
Conclusion
This compound is a readily available building block for researchers in the pharmaceutical and chemical sciences. For routine applications, direct purchase from commercial suppliers is the most convenient option. However, for large-scale needs or for the synthesis of derivatives, the synthetic routes outlined in this guide provide reliable methods for its preparation. The choice between a classical resolution and a direct asymmetric synthesis will depend on factors such as the required scale, available resources, and the desired level of enantiopurity. The detailed protocols and workflows presented here offer a solid foundation for the successful synthesis of this important amino acid.
References
Technical Guide: 3-(2-Thienyl)-L-alanine Powder for Research and Development
An In-depth Examination of Physical Characteristics and Stability
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Thienyl)-L-alanine powder. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's key characteristics, stability profile, and relevant experimental methodologies.
Introduction
This compound is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. This substitution imparts unique properties, making it a valuable building block in peptide synthesis and a competitive inhibitor of phenylalanine hydroxylase.[1][2] Its distinct structure is leveraged in the development of novel therapeutics and as a research tool in biochemistry and medicinal chemistry.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound powder are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| Appearance | White to off-white powder or crystals | [3] |
| Molecular Formula | C₇H₉NO₂S | |
| Molecular Weight | 171.22 g/mol | |
| Melting Point | 255-263 °C (with decomposition) | [4][5] |
| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | [5] |
| CAS Number | 22951-98-8 |
Solubility Profile
The solubility of this compound is a critical parameter for its use in aqueous and organic media. The compound exhibits limited solubility in water, which can be enhanced with sonication.
| Solvent | Solubility | References |
| Water | Slightly soluble; ≥ 5 mg/mL (29.20 mM) | [3] |
Stability and Storage
Proper storage and handling are essential to maintain the integrity of this compound powder.
Recommended Storage Conditions:
-
Powder: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Degradation: While specific degradation pathways are not extensively detailed in the literature, like other amino acids, this compound may be susceptible to oxidation and photolytic degradation. Therefore, it is advisable to store the compound protected from light.
Experimental Protocols
The following are generalized experimental protocols applicable for determining the physical characteristics and stability of this compound.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[6][7][8]
Procedure:
-
Ensure the this compound powder is dry and finely pulverized.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility Determination (Visual Inspection Method)
This protocol provides a straightforward method for estimating the solubility of this compound in water.[9][10]
Procedure:
-
Weigh a precise amount of this compound powder.
-
Add a measured volume of purified water to a clear vial containing the powder.
-
Vortex the mixture for 1-2 minutes.
-
If the solid does not dissolve, sonicate the mixture for up to 5 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the powder has completely dissolved, the solubility is at least the concentration prepared. If not, the process can be repeated with a larger volume of solvent to determine the saturation point.
Biological Activity and Applications
Inhibition of Phenylalanine Hydroxylase
This compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1][2] This inhibition is a key aspect of its biological activity.
Solid-Phase Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry. It allows for the incorporation of a non-canonical amino acid into peptide chains, enabling the synthesis of novel peptides with unique properties.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(2-Thienyl)- DL -alanine = 98 2021-58-1 [sigmaaldrich.com]
- 5. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
A Technical Guide to L-2-Thienylalanine (CAS 22951-96-8): Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-Thienylalanine, identified by CAS number 22951-96-8, is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research. Its structural similarity to phenylalanine allows it to act as a competitive antagonist, a property that has been historically significant in diagnostic applications and continues to be relevant in the study of metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, biological activities, and key experimental protocols related to L-2-thienylalanine, intended to support its application in drug discovery and development.
Physicochemical Properties
L-2-Thienylalanine is a derivative of alanine (B10760859) containing a thiophene (B33073) ring. Its chemical and physical characteristics are summarized in the tables below, providing essential data for its handling, characterization, and use in various experimental settings.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 22951-96-8 |
| Molecular Formula | C₇H₉NO₂S[1] |
| Molecular Weight | 171.22 g/mol [1] |
| IUPAC Name | (2S)-2-amino-3-(thiophen-2-yl)propanoic acid |
| Synonyms | (S)-2-Amino-3-(2-thienyl)propionic acid, 3-(2-Thienyl)-L-alanine |
| SMILES | N--INVALID-LINK--C(O)=O[1] |
| InChI Key | WTOFYLAWDLQMBZ-LURJTMIESA-N[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white powder[2] |
| Melting Point | 255-263 °C (decomposes)[1] |
| Solubility | Slightly soluble in water |
| Optical Rotation | [α]20/D −30.5±1.5°, c = 1% in H₂O[1] |
Synthesis of L-2-Thienylalanine
The enantioselective synthesis of L-2-thienylalanine is critical for its application in pharmaceuticals and biological studies, where stereochemistry dictates activity. Several strategies have been developed to produce the desired L-enantiomer with high purity.
Enzymatic and Asymmetric Synthesis Approaches
Enzymatic resolutions and asymmetric synthesis are the predominant methods for obtaining enantiomerically pure L-2-thienylalanine.[3] One common approach involves the enzymatic resolution of a racemic mixture of 2-thienylalanine.[4]
Another powerful strategy is the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. For instance, the anion of a chiral bis-lactim ether derived from a diketopiperazine can be alkylated with 2-(chloromethyl)thiophene. Subsequent hydrolysis of the alkylated product yields the desired L-amino acid.[5]
A general workflow for the asymmetric synthesis of L-2-thienylalanine is depicted below.
Caption: Asymmetric synthesis workflow for L-2-thienylalanine.
Biological Activity and Signaling Pathways
Phenylalanine Antagonism
L-2-Thienylalanine is a well-established antagonist of L-phenylalanine.[6] This antagonism is the basis for its use in the Guthrie test for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. In this test, L-2-thienylalanine inhibits the growth of the bacterium Bacillus subtilis. However, in the presence of high levels of phenylalanine, as found in the blood of newborns with PKU, this inhibition is overcome, and bacterial growth is observed.[6] The mechanism of this antagonism involves the competitive inhibition of enzymes that utilize phenylalanine as a substrate. It has been shown to competitively inhibit rat phenylalanine hydroxylase and the intestinal transport of phenylalanine.
Phenylalanine Metabolism and Related Signaling
The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. In PKU, a deficiency in this enzyme leads to the accumulation of phenylalanine and its conversion into alternative metabolites.
Caption: Phenylalanine metabolism and its disruption in PKU.
High concentrations of phenylalanine have been shown to induce apoptosis in cortical neurons through a mitochondria-mediated pathway involving the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling cascade leads to changes in the cytoskeleton and ultimately to programmed cell death.
Caption: RhoA/ROCK signaling in phenylalanine-induced apoptosis.
Experimental Protocols
The Guthrie Test for Phenylketonuria
The Guthrie test is a bacterial inhibition assay used for newborn screening of PKU.
Materials:
-
Bacillus subtilis culture
-
Agar (B569324) plates
-
β-2-Thienylalanine (as the inhibitor)
-
Filter paper discs
-
Newborn blood sample (heel prick)
-
Control samples with known phenylalanine concentrations
Procedure:
-
Prepare agar plates containing a minimal growth medium and a specific concentration of β-2-thienylalanine sufficient to inhibit the growth of Bacillus subtilis.
-
Inoculate the agar plates with a lawn of Bacillus subtilis.
-
Apply a small spot of the newborn's blood onto a filter paper disc and allow it to dry.
-
Place the dried blood spot disc onto the surface of the inoculated agar plate.
-
Place control discs with varying known concentrations of phenylalanine on the same plate.
-
Incubate the plate under conditions suitable for bacterial growth.
-
Observe the plate for zones of bacterial growth around the discs. The diameter of the growth zone is proportional to the concentration of phenylalanine in the blood sample.
The workflow for the Guthrie test is illustrated below.
References
- 1. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophenyl-substituted triazolyl-thione L-alanine: asymmetric synthesis, aggregation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-(2-Thienyl)-L-alanine into Peptides using Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced biological activity, stability, and unique structural properties. 3-(2-Thienyl)-L-alanine, an analog of phenylalanine, is of particular interest due to the unique electronic and steric properties of its thienyl group. This document provides detailed protocols for the efficient incorporation of Fmoc-L-3-(2-thienyl)alanine into peptides using standard solid-phase peptide synthesis (SPPS) techniques.
Materials and Reagents
| Reagent | Grade | Supplier |
| Fmoc-L-3-(2-thienyl)alanine | Peptide Synthesis | Any reputable supplier |
| Rink Amide Resin (or other suitable resin) | SPPS Grade | Any reputable supplier |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Any reputable supplier |
| Piperidine (B6355638) | ACS Grade | Any reputable supplier |
| Dichloromethane (DCM) | ACS Grade | Any reputable supplier |
| Diisopropylcarbodiimide (DIC) | Peptide Synthesis | Any reputable supplier |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis | Any reputable supplier |
| HBTU / HATU | Peptide Synthesis | Any reputable supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Any reputable supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Any reputable supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Any reputable supplier |
| Water | HPLC Grade | Any reputable supplier |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Any reputable supplier |
| Diethyl ether (cold) | ACS Grade | Any reputable supplier |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
The initial step involves swelling the resin to ensure optimal reaction kinetics, followed by the removal of the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
Coupling of Fmoc-L-3-(2-thienyl)alanine
The following are two standard and effective methods for coupling Fmoc-L-3-(2-thienyl)alanine to the deprotected resin.
Method A: DIC/HOBt Coupling
-
Dissolve 3 equivalents of Fmoc-L-3-(2-thienyl)alanine and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the deprotected resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a double coupling.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
Method B: HBTU/DIPEA Coupling
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-3-(2-thienyl)alanine, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction completion.
-
Upon completion, drain the solution and wash the resin as described above.
| Parameter | DIC/HOBt Coupling | HBTU/DIPEA Coupling | Notes |
| Fmoc-Thi-Ala (eq.) | 3.0 | 3.0 | A 3-fold excess is generally sufficient. |
| Coupling Reagent (eq.) | 3.0 (DIC), 3.0 (HOBt) | 2.9 (HBTU) | |
| Base (eq.) | - | 6.0 (DIPEA) | DIPEA is crucial for HBTU activation. |
| Reaction Time (hr) | 1 - 2 | 1 - 2 | Monitor with Kaiser test for completion. |
| Coupling Efficiency | >98% (Typical) | >99% (Typical) | Efficiency can be sequence-dependent. |
Peptide Cleavage and Deprotection
The thienyl group of this compound can be sensitive to strong acids. Therefore, a carefully selected cleavage cocktail with appropriate scavengers is crucial to prevent side reactions. Based on studies with structurally similar heteroaromatic amino acids, a cleavage cocktail containing TIS and water is recommended.
-
After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water .
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
| Cleavage Cocktail Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, protects sensitive residues like Trp and the thienyl group. |
| Water | 2.5% | Scavenger and aids in the removal of t-butyl protecting groups. |
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide powder.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
| Analysis | Typical Method | Expected Outcome |
| Purity | Analytical RP-HPLC | A major peak corresponding to the target peptide with purity >95%. |
| Identity | Mass Spectrometry | Observed molecular weight matching the calculated molecular weight of the peptide. |
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a this compound containing peptide.
Caption: Hypothetical signaling pathway initiated by a bioactive peptide.
Protocol for site-specific incorporation of 3-(2-Thienyl)-L-alanine in E. coli.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development, enabling the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications.[1][2] This protocol details a method for the site-specific incorporation of the non-canonical amino acid 3-(2-Thienyl)-L-alanine (ThA) into proteins expressed in Escherichia coli. The protocol is based on the amber stop codon suppression methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the ncAA at a specific site designated by a UAG (amber) stop codon in the gene of interest.[3][4][5][6] Specifically, this protocol leverages an evolved Pyrrolysyl-tRNA synthetase (PylRS) mutant that has been shown to efficiently incorporate ThA.[7]
Principle
The core of this technique is an orthogonal translation system that functions independently of the host cell's endogenous protein synthesis machinery.[8] This system comprises an engineered aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The engineered synthetase is specific for the desired ncAA, in this case, this compound, and does not recognize any of the 20 canonical amino acids. This synthetase charges its cognate suppressor tRNA, which has an anticodon (CUA) that recognizes the amber stop codon (UAG). When a gene containing a UAG codon at a specific position is expressed in E. coli cells harboring this orthogonal pair and supplemented with ThA, the ribosome incorporates ThA at that position instead of terminating translation.
Key Components
-
Engineered Aminoacyl-tRNA Synthetase: A mutant of Pyrrolysyl-tRNA synthetase (PylRS) evolved for enhanced incorporation of ThA.[7]
-
Orthogonal Suppressor tRNA: A cognate amber suppressor tRNA (tRNAPylCUA) that is not recognized by endogenous E. coli synthetases.
-
Expression Vector: A plasmid containing the gene for the engineered PylRS and the suppressor tRNA.
-
Target Protein Expression Vector: A separate plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
E. coli Expression Strain: A suitable E. coli strain for protein expression, such as BL21(DE3).[9]
-
This compound (ThA): The non-canonical amino acid to be incorporated.
Data Presentation
Table 1: Quantitative Data on this compound Incorporation Efficiency
| Engineered Synthetase System | ncAA | Fold Increase in Incorporation Efficiency (relative to parent synthetase) | Reference |
| Evolved PylRS (Com2 + CD mutations) | This compound (2ThiA) | 93.7 | [7] |
Table 2: Typical Protein Yield with ncAA Incorporation
| Target Protein | ncAA Incorporated | Expression System | Yield of Purified Protein (mg/L of culture) | Reference |
| sfGFP(1UAG) | p-azido-phenylalanine | Evolved translation system in genomically recoded E. coli | ~10 | [5] |
| Generic Protein | Various ncAAs | pSup-MjTyrRS-6TRN plasmid system | up to 40 | [10] |
| Triple-labeled proteins | N/A (general high-yield method) | High cell-density IPTG-induction | 17-34 (unlabeled), 14-25 (labeled) from 50 mL culture | [9] |
Experimental Protocols
Plasmid Construction
-
Synthetase and tRNA Plasmid: Obtain or synthesize the gene for the evolved PylRS mutant specific for ThA and the corresponding tRNAPylCUA.[7] Clone these genes into a suitable expression vector, for example, a pEVOL or a similar plasmid that allows for constitutive or inducible expression of the synthetase and tRNA. The expression of multiple copies of the suppressor tRNA gene can enhance incorporation efficiency.[6]
-
Target Protein Plasmid: Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis. Clone the mutated gene into a compatible protein expression vector (e.g., a pET vector).
Transformation
-
Co-transform the E. coli expression strain (e.g., BL21(DE3)) with both the synthetase/tRNA plasmid and the target protein plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
Protein Expression
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Add the appropriate antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For toxic proteins, lower IPTG concentrations may be beneficial.[9][11]
-
Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours with shaking. Lower temperatures often improve the solubility of recombinant proteins.[11][12]
Protein Purification
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Characterization of ThA Incorporation
-
SDS-PAGE Analysis: Analyze the purified protein by SDS-PAGE to check for purity and the presence of the full-length protein. The presence of a band at the expected molecular weight of the full-length protein in the presence of ThA, and its absence or significant reduction in the absence of ThA, is a good indicator of successful incorporation.
-
Mass Spectrometry: Confirm the precise incorporation of ThA by mass spectrometry. Digestion of the protein followed by LC-MS/MS analysis can identify the peptide containing ThA and confirm its mass.[13][14][15]
Mandatory Visualizations
Caption: Experimental workflow for site-specific incorporation of this compound.
Caption: Mechanism of amber suppression for ThA incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural plasticity of an aminoacyl-tRNA synthetase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 5. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor) assay, and multiangle or static light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 15. The diverse and expanding role of mass spectrometry in structural and molecular biology | The EMBO Journal [link.springer.com]
Application Notes and Protocols: 3-(2-Thienyl)-L-alanine as a Proximity Probe in Protein Conformational Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The study of protein conformational dynamics is fundamental to understanding biological function, drug action, and disease mechanisms. Fluorescent probes offer a powerful tool for monitoring these changes in real-time. While many applications rely on emissive fluorophores, non-fluorescent analogs of natural amino acids can also serve as powerful probes through mechanisms like fluorescence quenching.
3-(2-Thienyl)-L-alanine (Thia) is a non-canonical amino acid and a structural analog of tryptophan. A thorough review of scientific literature indicates that when Thia is incorporated into proteins, it often acts as an efficient quencher of fluorescence rather than an emitter.[1] This property, however, can be harnessed to study protein conformational changes with high precision.
By strategically placing Thia in a protein sequence near a fluorescent amino acid, such as tryptophan (Trp), it can serve as an acceptor in Förster Resonance Energy Transfer (FRET) or as a contact-based quencher. Any conformational change that alters the distance or orientation between the donor (Trp) and the acceptor (Thia) will result in a measurable change in the Trp fluorescence intensity. This makes Thia a valuable tool for reporting on local structural dynamics.
Key Applications:
-
Ligand Binding Assays: Detect conformational changes in receptors, enzymes, or other proteins upon binding to small molecules, peptides, or other macromolecules.
-
Protein Folding Studies: Monitor the kinetics and thermodynamics of protein folding and unfolding by observing changes in intramolecular distances.
-
Enzyme Kinetics: Track conformational changes in enzymes during the catalytic cycle.
-
Drug Discovery: Screen for compounds that induce specific conformational changes in a target protein, indicating potential agonist or antagonist activity.
The primary advantage of using a small probe like Thia is the minimal structural perturbation to the protein of interest, a common concern with larger fluorescent dyes or protein tags.[2]
Data Presentation
The following tables present illustrative data from a hypothetical experiment monitoring the conformational change of a protein upon ligand binding, using a Tryptophan-Thia pair. The protein is engineered to have a single Trp residue (the donor) and a Thia residue (the quencher) at a site where the distance between them is expected to change upon ligand binding.
Table 1: Photophysical Properties of the Donor Fluorophore
| Property | Value (Illustrative) |
| Fluorophore | Tryptophan (Trp) |
| Excitation Maximum (λex) | 295 nm |
| Emission Maximum (λem) | 350 nm |
| Quantum Yield (Φ) - Free | 0.13 |
| Fluorescence Lifetime (τ) | 2.6 ns |
Table 2: Experimental Data for Ligand Binding Assay
| Condition | Trp Fluorescence Intensity (a.u.) | Calculated Quenching Efficiency (E) |
| Protein alone (Open Conf.) | 4500 | 0.55 |
| Protein + Saturating Ligand (Closed Conf.) | 8500 | 0.15 |
| Control Protein (Trp only, no Thia) | 10000 | 0.00 |
Note: Quenching Efficiency (E) is calculated as E = 1 - (F_DA / F_D), where F_DA is the fluorescence of the donor in the presence of the acceptor (Thia), and F_D is the fluorescence of the donor in its absence (Control Protein).
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the incorporation of Thia into a target protein at a specific tryptophan codon (UGG) using a tryptophan-auxotrophic E. coli strain. This method, known as selective pressure incorporation, forces the cell to use the supplied Thia in place of tryptophan for protein synthesis.[1]
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., CY15077)
-
Expression plasmid containing the gene of interest with a UGG codon at the desired incorporation site.
-
M9 minimal medium
-
19 L-amino acid mix (lacking tryptophan)
-
This compound (Thia)
-
L-Tryptophan (Trp)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Antibiotics corresponding to the expression plasmid
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and a small amount of Trp (20 µg/mL) to allow for colony growth. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with the 19 amino acid mix, a limiting amount of Trp (10 µg/mL), and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (containing the 19 amino acid mix and antibiotic) with the overnight starter culture to an initial OD600 of ~0.05.
-
Growth and Depletion: Grow the culture at 37°C with vigorous shaking. Monitor the OD600. The cells will grow until the limiting tryptophan from the starter culture is depleted, at which point growth will plateau.
-
Induction: Once the growth has arrested, add this compound to a final concentration of 60 mg/L. Add IPTG to a final concentration of 1 mM to induce protein expression.
-
Expression: Continue to incubate the culture for 4-6 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Verification: Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Verify the incorporation of Thia using mass spectrometry. The mass of the modified protein should correspond to the replacement of Trp (204.23 g/mol ) with Thia (171.22 g/mol ).
Protocol 2: Fluorescence Spectroscopy to Monitor Conformational Changes
This protocol details how to perform fluorescence measurements to detect changes in quenching efficiency upon ligand binding.
Materials:
-
Purified protein containing the Trp-Thia pair
-
Purified control protein (Trp only, no Thia)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Ligand of interest
-
Fluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation wavelength to 295 nm to selectively excite tryptophan. Set the emission scan range from 310 nm to 450 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
Sample Preparation: Prepare a solution of the Trp-Thia protein in the assay buffer to a final concentration that gives a robust signal without inner filter effects (typically an absorbance < 0.1 at 295 nm). A typical concentration is 1-5 µM.
-
Baseline Measurement (Protein Alone):
-
Place the protein solution in the quartz cuvette.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Record the fluorescence emission spectrum. Note the intensity at the emission maximum (~350 nm). This represents the "quenched" state in the absence of the ligand.
-
-
Ligand Titration:
-
To the same cuvette, add small aliquots of a concentrated stock solution of the ligand.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal no longer changes, indicating saturation.
-
-
Control Measurement: Repeat steps 2 and 3 with the control protein (containing only the Trp donor) to measure the unquenched fluorescence intensity.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of ligand concentration.
-
If a distinct conformational change occurs that increases the distance between Trp and Thia, you should observe an increase in fluorescence intensity as quenching is relieved.
-
Calculate the quenching efficiency (E) for the "apo" (ligand-free) and "holo" (ligand-bound) states using the control protein's fluorescence as the reference for the unquenched donor.
-
Visualizations
Caption: Principle of Thia as a conformational probe.
Caption: Experimental workflow for using Thia.
References
Applications of 3-(2-Thienyl)-L-alanine in pharmaceutical drug discovery and design.
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has emerged as a valuable building block in pharmaceutical drug discovery and design. Its unique structural features, particularly the presence of a thiophene (B33073) ring in place of the phenyl group of phenylalanine, confer distinct physicochemical and biological properties. This allows for the modulation of pharmacological profiles of lead compounds, making it a versatile tool in the synthesis of novel therapeutic agents.[1][2] This document provides an overview of the applications of this compound, with a focus on its role as a phenylalanine antagonist, its use in peptide synthesis, and its potential in targeting metabolic pathways. Detailed protocols for relevant experimental procedures are also provided.
Key Applications
Phenylalanine Antagonism and Enzyme Inhibition
This compound acts as a competitive antagonist of L-phenylalanine, enabling it to interfere with metabolic pathways where phenylalanine is a substrate. A primary target of this antagonism is Phenylalanine Hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine.[3] Inhibition of PAH is a key strategy in the management of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.
Quantitative Data on Phenylalanine Hydroxylase Inhibition
A study on rat liver and kidney homogenates demonstrated that β-2-thienyl-dl-alanine competitively inhibits phenylalanine hydroxylase. The apparent Michaelis constant (Km) for liver PAH increased from 0.61 mM in the absence of the inhibitor to 2.70 mM in the presence of 24 mM β-2-thienyl-dl-alanine, with no significant change in the maximum velocity (Vmax).[3] For the kidney enzyme, the Km changed from 0.50 mM to 1.60 mM under the same conditions.[3] The inhibitory constant (Ki) for the intestinal absorption of phenylalanine was estimated to be 81 mM.[3]
| Parameter | Liver Phenylalanine Hydroxylase | Kidney Phenylalanine Hydroxylase | Intestinal Phenylalanine Absorption |
| Apparent Km (Control) | 0.61 mM[3] | 0.50 mM[3] | Not Applicable |
| Apparent Km (with 24 mM β-2-thienyl-dl-alanine) | 2.70 mM[3] | 1.60 mM[3] | Not Applicable |
| Ki | Not Reported | Not Reported | 81 mM[3] |
Building Block in Peptide Synthesis
The unique structural and electronic properties of this compound make it an attractive non-natural amino acid for incorporation into peptides.[1][2] Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptide-based therapeutics with potentially enhanced stability, receptor affinity, and bioavailability.[1][2] The thiophene moiety can introduce conformational constraints and new binding interactions not achievable with natural amino acids.
Application in Cancer Research
As a phenylalanine antagonist, 3-(2-Thienyl)-DL-alanine has been investigated for its effects on cancer cells.[4][5] Many cancer cells exhibit an increased dependence on specific amino acids for their proliferation and survival. By competing with phenylalanine, this compound can potentially disrupt cancer cell metabolism. However, specific signaling pathways directly modulated by this compound in cancer cells are still an active area of research.
Experimental Protocols
Protocol 1: Phenylalanine Hydroxylase Inhibition Assay (Spectrophotometric)
This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against phenylalanine hydroxylase by measuring the formation of a product that absorbs light at a specific wavelength.
Materials:
-
Purified or recombinant phenylalanine hydroxylase (PAH)
-
L-phenylalanine (substrate)
-
This compound (inhibitor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-phenylalanine in assay buffer.
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a fresh solution of BH4 containing DTT to prevent oxidation.
-
Prepare a working solution of PAH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add a fixed concentration of L-phenylalanine to all wells.
-
Include control wells with no inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the PAH enzyme solution to all wells.
-
Immediately start monitoring the change in absorbance at 290 nm, which corresponds to the formation of a product from a side reaction that can be used to indirectly measure PAH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Workflow for Phenylalanine Hydroxylase Inhibition Assay
Caption: Workflow for a spectrophotometric assay to determine PAH inhibition.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the general steps for incorporating an unnatural amino acid like this compound into a peptide chain using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-protected this compound
-
Fmoc-protected natural amino acids
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling of this compound: Dissolve Fmoc-3-(2-Thienyl)-L-alanine and the coupling reagent in DMF, add the base, and add the mixture to the resin. Agitate for the required coupling time.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis incorporating unnatural amino acids.
Signaling Pathway and Logical Relationships
As a phenylalanine antagonist, this compound's primary mechanism of action is the competitive inhibition of enzymes that utilize phenylalanine as a substrate. The most well-characterized interaction is with phenylalanine hydroxylase (PAH). The logical relationship of this inhibition is depicted below.
Logical Diagram of Phenylalanine Hydroxylase Inhibition
Caption: Competitive inhibition of Phenylalanine Hydroxylase by this compound.
Conclusion
This compound is a valuable synthetic amino acid with significant applications in pharmaceutical research and development. Its ability to act as a phenylalanine antagonist, particularly through the inhibition of phenylalanine hydroxylase, provides a basis for its exploration in metabolic disorders. Furthermore, its utility as a building block in peptide synthesis opens avenues for the design of novel peptide-based drugs with improved pharmacological properties. Further research into its effects on cellular signaling pathways, especially in the context of cancer, may unveil new therapeutic opportunities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile molecule in their drug discovery and design efforts.
References
Application Notes and Protocols for Studying Enzyme Kinetics with 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine (THA) is a non-natural amino acid and a known substrate analogue for phenylalanine hydroxylase (PAH).[1] Its structural similarity to the natural substrate, L-phenylalanine, allows it to interact with the active site of PAH, making it a valuable tool for investigating the enzyme's kinetic properties and for screening potential therapeutic agents.[1][2] These application notes provide detailed methodologies for studying the enzyme kinetics of PAH in the presence of THA, focusing on its role as a competitive inhibitor.
Key Applications
-
Enzyme Inhibition Studies: Elucidating the mechanism and potency of enzyme inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Understanding how molecular structure affects enzyme binding and activity.[3]
-
High-Throughput Screening (HTS): Screening compound libraries for novel enzyme modulators.
-
Drug Development: Characterizing the kinetic profile of potential drug candidates targeting specific enzymes.[3]
Data Presentation
Table 1: Kinetic Parameters of Phenylalanine Hydroxylase with L-Phenylalanine and this compound
| Enzyme Source | Substrate/Inhibitor | Kinetic Parameter | Value | Conditions | Reference |
| Rat Liver Homogenate | L-Phenylalanine | Apparent Km | 0.61 mM | In the absence of inhibitor | [4] |
| Rat Liver Homogenate | 3-(2-Thienyl)-dl-alanine | Apparent Km | 2.70 mM | In the presence of 24 mM THA | [4] |
| Rat Kidney Homogenate | L-Phenylalanine | Apparent Km | 0.50 mM | In the absence of inhibitor | [4] |
| Rat Kidney Homogenate | 3-(2-Thienyl)-dl-alanine | Apparent Km | 1.60 mM | In the presence of 24 mM THA | [4] |
| Rat Intestinal Perfusion | 3-(2-Thienyl)-dl-alanine | Ki | 81 mM | Inhibition of L-phenylalanine transport | [4] |
Experimental Protocols
Protocol 1: Continuous Spectrofluorometric Assay for Phenylalanine Hydroxylase Activity
This protocol describes a continuous, real-time assay to measure PAH activity by monitoring the fluorescence of the product, L-tyrosine. This method is suitable for determining the kinetic parameters of PAH in the presence of its natural substrate, L-phenylalanine, and for evaluating the inhibitory effects of this compound.
Materials:
-
Recombinant or purified Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate (B86663) ((NH4)2Fe(SO4)2)
-
Sodium HEPES buffer (pH 7.3)
-
Fluorescence spectrophotometer
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Reagent Preparation:
-
PAH Enzyme Stock: Prepare a stock solution of PAH in a suitable buffer (e.g., 20 mM Na-HEPES, 100 mM NaCl, pH 7.0). Determine the protein concentration spectrophotometrically.
-
L-Phenylalanine Stock Solution: Prepare a concentrated stock solution of L-phenylalanine in water or a suitable buffer.
-
THA Stock Solution: Prepare a concentrated stock solution of this compound in water or a suitable buffer.
-
BH4 Stock Solution: Prepare a fresh stock solution of BH4 in a solution containing DTT (e.g., 2 mM DTT) to prevent oxidation.
-
Reaction Buffer: Prepare a reaction buffer containing Na-HEPES (e.g., 22.35 mM, pH 7.3), catalase (e.g., 1 mg/mL), and ferrous ammonium sulfate (e.g., 10 µM).
-
-
Enzyme Activation (Pre-incubation):
-
Kinetic Assay:
-
To a reaction vessel (cuvette or microplate well), add the reaction buffer.
-
For determining the Km of L-phenylalanine, add varying concentrations of L-phenylalanine.
-
For inhibition studies, add a fixed concentration of L-phenylalanine (typically around the Km value) and varying concentrations of this compound.
-
Add the pre-activated PAH enzyme to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of BH4 (e.g., 75 µM).[3]
-
Immediately start monitoring the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm.[3] Record data for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
For Km determination, plot the initial velocity (v) against the L-phenylalanine concentration ([S]) and fit the data to the Michaelis-Menten equation.
-
For inhibition studies, plot the initial velocity (v) against the this compound concentration ([I]).
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various concentrations of both the substrate (L-phenylalanine) and the inhibitor (THA) and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Visualizations
Caption: Workflow for studying enzyme kinetics with this compound.
Caption: Signaling pathway of competitive inhibition of PAH by THA.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate-induced conformational transition in human phenylalanine hydroxylase as studied by surface plasmon resonance analyses: the effect of terminal deletions, substrate analogues and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phasing in Protein X-ray Crystallography using 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental phasing is a critical step in determining the three-dimensional structure of novel proteins by X-ray crystallography. The primary challenge lies in solving the "phase problem," where the phases of the diffracted X-rays are lost during data collection.[1] One powerful technique to retrieve this phase information is Single-wavelength Anomalous Dispersion (SAD). The SAD method leverages the anomalous scattering signal of specific atoms within the protein crystal.[2]
This document provides detailed application notes and protocols for utilizing 3-(2-Thienyl)-L-alanine, a non-canonical amino acid, as a phasing agent in protein X-ray crystallography via the sulfur SAD (S-SAD) method. The inherent sulfur atom in the thienyl ring of this compound can produce a measurable anomalous signal when exposed to X-rays of an appropriate wavelength, making it a valuable tool for de novo structure determination.[3][4]
Principle of Phasing with this compound
This compound can be introduced into protein crystals primarily through co-crystallization or soaking methods. Once incorporated, the sulfur atom within its structure acts as an anomalous scatterer. When the crystal is irradiated with X-rays at a wavelength near the absorption edge of sulfur, the scattering factor of the sulfur atom becomes a complex number with both real and imaginary components.[5] This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical.[6] These intensity differences, known as the anomalous signal, are then used to locate the sulfur atoms in the crystal lattice. Once the positions of these "heavy" atoms are known, they can be used to calculate initial phase estimates for all reflections, ultimately leading to an interpretable electron density map and the protein structure.[7]
The success of S-SAD phasing is highly dependent on the accurate measurement of the weak anomalous signal from sulfur.[8] Therefore, high-quality crystals, high-redundancy data collection, and a stable, high-intensity X-ray source, such as a synchrotron, are crucial.[9]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >97.0% | |
| Solubility | Soluble in water | [3] |
Table 2: Recommended Crystal Soaking Conditions
| Parameter | Recommended Range | Notes |
| Concentration of this compound | 1 - 20 mM | Start with a lower concentration and gradually increase to avoid crystal damage. |
| Soaking Time | 1 hour - 24 hours | Optimal time is crystal-dependent and should be determined empirically. |
| Temperature | 4°C or 20°C (Same as crystallization) | Maintain a stable temperature to prevent crystal cracking. |
| Cryoprotectant | As determined for the native crystal | Add this compound to the cryoprotectant solution for a final brief soak before flash-cooling. |
Table 3: Typical Data Collection and Phasing Parameters for Sulfur-SAD
| Parameter | Typical Value/Range | Purpose |
| X-ray Wavelength | 1.5 - 2.5 Å (e.g., Cu Kα at 1.54 Å or synchrotron tunable) | To generate a measurable anomalous signal from sulfur.[8] |
| Resolution | As high as possible (< 3.0 Å recommended) | Higher resolution data improves the quality of the final electron density map. |
| Data Redundancy | > 10-fold | Crucial for accurately measuring the weak anomalous signal.[4] |
| Software for Data Processing | XDS, HKL2MAP, DIALS | For integration, scaling, and merging of diffraction data. |
| Software for Phasing and Model Building | Phenix (phenix.autosol), SHELXC/D/E, CCP4 suite | To locate anomalous scatterers, calculate initial phases, and build the protein model. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out a sufficient amount of this compound powder.
-
Dissolve the powder in the same buffer solution used for the final step of protein purification or the mother liquor of the crystallization condition to a final concentration of 50-100 mM.
-
Ensure complete dissolution. Gentle vortexing or sonication may be required.
-
Filter the stock solution through a 0.22 µm filter to remove any particulate matter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Crystal Soaking with this compound
-
Prepare a fresh soaking solution by diluting the this compound stock solution into the crystal mother liquor to the desired final concentration (e.g., 10 mM).
-
Carefully transfer a protein crystal from its growth drop to a new drop containing the soaking solution using a cryo-loop.
-
Incubate the crystal in the soaking solution for a predetermined amount of time (e.g., 4 hours) at a constant temperature.
-
For cryo-protection, prepare a solution containing the cryoprotectant and the same concentration of this compound as the soaking solution.
-
Briefly transfer the soaked crystal into the cryoprotectant solution before flash-cooling in liquid nitrogen.
Protocol 3: Data Collection and Processing for Sulfur-SAD
-
Mount the flash-cooled crystal on the goniometer of a synchrotron beamline.
-
Select an appropriate X-ray wavelength to maximize the anomalous signal of sulfur (typically between 1.5 and 2.5 Å).[8]
-
Collect a highly redundant dataset by rotating the crystal through 360° with fine phi slicing (e.g., 0.1-0.2° per frame).
-
Process the diffraction data using a suitable software package (e.g., XDS). Pay close attention to the scaling and merging statistics, particularly the anomalous correlation coefficient (CC(anom)).
-
Use a phasing software suite (e.g., Phenix) to locate the sulfur substructure and calculate initial experimental phases.
-
Perform density modification and automated model building to generate an initial model of the protein.
-
Complete the model through manual building in Coot and refine the structure using software such as Phenix.refine or Refmac5.
Mandatory Visualization
Caption: Experimental workflow for S-SAD phasing.
Caption: Logical flow of S-SAD phasing.
References
- 1. esrf.fr [esrf.fr]
- 2. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]
- 3. This compound ≥98.0% (TLC) | 22951-96-8 [sigmaaldrich.com]
- 4. Native sulfur/chlorine SAD phasing for serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macromolecular X-ray structure determination using weak single-wavelength anomalous data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pushing the limits of sulfur SAD phasing: de novo structure solution of the N-terminal domain of the ectodomain of HCV E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of sulfur SAD to small crystals with a large asymmetric unit and anomalous substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 3-(2-Thienyl)-L-alanine as a Chiral Building Block for Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a versatile chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure, featuring a thiophene (B33073) ring in place of the phenyl group of phenylalanine, offers medicinal chemists a valuable tool for modulating the pharmacological properties of peptide-based drugs. The thiophene moiety can influence receptor binding, metabolic stability, and the overall pharmacokinetic and pharmacodynamic profile of the resulting API. These notes provide an overview of its application and detailed protocols for its incorporation into peptide APIs, with a focus on vasopressin and oxytocin (B344502) analogs.
Key Properties and Applications
The incorporation of this compound into peptide sequences can lead to significant changes in biological activity. The thiophene ring, being a bioisostere of the phenyl ring, can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.[1]
Applications in Drug Development:
-
Peptide-based Therapeutics: Used in the synthesis of peptide analogs to improve efficacy, selectivity, and metabolic stability.[1]
-
Modulation of Pharmacological Activity: The thienyl group can alter the conformation of the peptide backbone, leading to changes in receptor affinity and downstream signaling.
-
APIs Targeting Neurological and Hormonal Pathways: Notably used in the development of analogs of hormones like vasopressin and oxytocin.
Case Study 1: [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin
An analog of the antidiuretic hormone lysine-vasopressin was synthesized where the phenylalanine at position 3 was replaced with this compound. This substitution resulted in a significant modulation of its biological activity.
Quantitative Biological Activity Data
| Analog | Oxytocic Activity (units/mg) | Avian Vasodepressor Activity (units/mg) | Rat Pressor Activity (units/mg) | Antidiuretic Activity (units/mg) |
| [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin | 19.0 ± 0.5 | 87 ± 4 | 243 ± 5 | 332 ± 32 |
Data sourced from literature reports.
Case Study 2: [4-β-(2-Thienyl)-L-alanine]oxytocin
In an analog of the neuropeptide oxytocin, the glutamine at position 4 was replaced with this compound. This modification led to a drastic reduction in both affinity and intrinsic activity, transforming the molecule into a competitive inhibitor.[1]
Quantitative Biological Activity Data
| Analog | Rat Uterotonic Potency (unit/mg) | Rat Pressor and Antidiuretic Potency (unit/mg) | pA2 Value (Avian Vasodepressor Assay) |
| [4-β-(2-Thienyl)-L-alanine]oxytocin | 0.51 ± 0.03 | < 0.05 | 7.44 ± 0.19 |
Data sourced from literature reports.[1]
Experimental Protocols
The following protocols describe the synthesis of peptide analogs containing this compound using modern Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for SPPS
Protocol 1: Solid-Phase Synthesis of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin
This protocol is adapted from general solid-phase peptide synthesis procedures for vasopressin analogs.
1. Resin Preparation:
- Start with a Rink Amide resin (0.5-1.0 mmol/g substitution).
- Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (Automated or Manual):
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.
- Washing: Wash the resin thoroughly with DMF (5 x 1 min).
- Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours.
- The amino acids are coupled sequentially in the following order: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-3-(2-Thienyl)-L-alanine-OH , Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH.
- Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).
3. Cleavage and Deprotection:
- After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
4. Cyclization (Disulfide Bond Formation):
- Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8).
- Stir the solution in an open vessel to allow air oxidation to form the disulfide bond between the two cysteine residues. Monitor the reaction by HPLC.
- Once cyclization is complete, lyophilize the solution.
5. Purification:
- Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
Signaling Pathway of Vasopressin
Protocol 2: Solid-Phase Synthesis of [4-β-(2-Thienyl)-L-alanine]oxytocin
This protocol outlines a modern SPPS approach for the synthesis of the oxytocin analog.
1. Resin Preparation:
- Use a pre-loaded Fmoc-Gly-Wang resin or load Fmoc-Gly-OH onto a Wang resin.
- Swell the resin in DMF for 1 hour.
2. Amino Acid Coupling Cycle:
- Follow the same Fmoc deprotection, washing, and coupling steps as described in Protocol 1.
- The amino acids are coupled sequentially in the following order: Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-3-(2-Thienyl)-L-alanine-OH , Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH.
3. Cleavage and Deprotection:
- Perform the cleavage from the resin and deprotection of side chains using the TFA/TIS/Water cocktail as described in Protocol 1.
4. Cyclization:
- Follow the same air oxidation procedure in a basic aqueous buffer to form the disulfide bond as in Protocol 1.
5. Purification:
- Purify the crude product by RP-HPLC as described in Protocol 1 to obtain the pure [4-β-(2-Thienyl)-L-alanine]oxytocin.
Logical Relationship for API Development
Conclusion
This compound is a powerful building block for medicinal chemists seeking to fine-tune the properties of peptide-based APIs. As demonstrated with vasopressin and oxytocin analogs, its incorporation can lead to significant and sometimes unpredictable changes in biological activity, highlighting the importance of empirical testing in the drug discovery process. The provided protocols offer a modern and efficient approach to the synthesis of such analogs, facilitating further exploration of this unique chiral building block in pharmaceutical research.
References
Application Notes and Protocols for Investigating Amino Acid Transporter LAT1 using 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial mediator for the transport of large neutral amino acids (LNAAs) across cell membranes.[1] Overexpressed in numerous cancers, LAT1 facilitates the uptake of essential amino acids like leucine (B10760876), which are vital for tumor growth and proliferation through activation of the mTORC1 signaling pathway.[1] This dependency on LAT1 makes it a compelling target for cancer therapeutics. 3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, structurally analogous to phenylalanine, a known LAT1 substrate. This structural similarity suggests its potential as a competitive inhibitor or a substrate for LAT1, making it a valuable tool for investigating LAT1 function and for the development of novel therapeutic agents. These application notes provide a framework for utilizing this compound to study LAT1 transport activity.
Principle of Investigation
The experimental approach hinges on the principle of competitive inhibition. This compound, due to its structural resemblance to endogenous LAT1 substrates, is hypothesized to compete for the same binding site on the transporter. This competition can be quantified by measuring the uptake of a radiolabeled known LAT1 substrate (e.g., L-[¹⁴C]-leucine or [³H]-gabapentin) in the presence and absence of varying concentrations of this compound. A reduction in the uptake of the radiolabeled substrate in the presence of this compound would indicate an inhibitory effect.
Quantitative Data Summary
While direct inhibitory constants for this compound against LAT1 are not extensively reported in the literature, data for structurally similar compounds and related transport inhibition provide a basis for expected efficacy. The following table summarizes relevant quantitative data for LAT1 inhibitors and related compounds.
| Compound | Transporter/System | Assay Type | Value | Reference |
| L-Phenylalanine | LAT1 | IC50 (inhibition of [³H]-gabapentin uptake) | 69 ± 29 µM | |
| KYT-0353 (JPH203) | LAT1 | IC50 (inhibition of [¹⁴C]-leucine uptake in HT-29 cells) | 0.06 µM | |
| KMH-233 | LAT1 | IC50 (inhibition of L-leucine uptake) | 18 µM | |
| β-2-Thienyl-dl-alanine | Phenylalanine intestinal transport | Ki (competitive inhibition) | 81 mM |
Experimental Protocols
Cell Culture
A variety of cancer cell lines with documented high expression of LAT1 can be utilized. Examples include:
-
HT-29 (Human colon adenocarcinoma): Known to have high LAT1 expression.
-
A549 (Human lung carcinoma): Another cell line with significant LAT1 levels.
-
PC-3 (Human prostate cancer): Often used in LAT1 studies.
-
HEK293 cells overexpressing human LAT1 (HEK-hLAT1): Provides a more specific system for studying LAT1 activity.
Cells should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
LAT1 Inhibition Assay (cis-Inhibition Protocol)
This protocol is adapted from methodologies used for characterizing LAT1 inhibitors and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
LAT1-expressing cells (e.g., HT-29 or HEK-hLAT1)
-
24-well cell culture plates
-
Radiolabeled LAT1 substrate (e.g., L-[¹⁴C]-leucine or [³H]-gabapentin)
-
This compound
-
Sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline (B1196258) chloride replacing sodium chloride)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed LAT1-expressing cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed sodium-free uptake buffer.
-
Inhibitor Incubation: Add uptake buffer containing various concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Initiation of Uptake: To each well, add the radiolabeled LAT1 substrate at a fixed concentration (e.g., a concentration close to its Km value for LAT1 if known, or a concentration that gives a robust signal).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control group.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
LAT1-mTORC1 Signaling Pathway
Caption: LAT1-mediated leucine uptake activates mTORC1, promoting cell growth.
Experimental Workflow for LAT1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on LAT1.
Logical Relationship of Competitive Inhibition
Caption: Competitive inhibition of LAT1 by this compound.
Troubleshooting and Considerations
-
Low Inhibition: If this compound shows weak inhibition, consider that it may be a substrate rather than a pure inhibitor. A trans-stimulation assay can be performed to investigate this possibility. In this assay, cells are pre-loaded with a radiolabeled substrate, and the efflux of the radiolabel is measured upon the addition of extracellular this compound. An increase in efflux would suggest it is a transported substrate.
-
Cell Line Variability: The level of LAT1 expression can vary between cell lines and even with passage number. It is crucial to use cells with consistent and confirmed LAT1 expression.
-
Off-Target Effects: At high concentrations, this compound may interact with other amino acid transporters. It is advisable to test its effect on cells with low or no LAT1 expression to assess off-target effects.
-
Solubility: Ensure that this compound is fully dissolved in the uptake buffer at all tested concentrations.
Conclusion
This compound represents a promising chemical tool for the study of LAT1. Its structural similarity to known LAT1 substrates makes it a strong candidate for a competitive inhibitor. The protocols and information provided herein offer a robust starting point for researchers to quantitatively assess the interaction of this compound with LAT1, thereby contributing to a deeper understanding of this important cancer-related transporter and aiding in the development of novel anti-cancer strategies.
References
Application Notes and Protocols for Fmoc-3-(2-Thienyl)-L-alanine Coupling in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-(2-Thienyl)-L-alanine into peptide sequences using automated peptide synthesizers. The protocols outlined below are based on established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies and address the potential challenges associated with the coupling of this sterically demanding amino acid derivative.
Introduction
Fmoc-3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery to introduce unique structural and electronic properties. The bulky thienyl side chain can present steric hindrance during peptide bond formation, potentially leading to incomplete coupling and the generation of deletion sequences. Therefore, optimized coupling protocols are crucial for achieving high purity and yield of the target peptide. This document outlines recommended standard and enhanced coupling protocols, along with strategies to mitigate common challenges.
Challenges in Coupling Fmoc-3-(2-Thienyl)-L-alanine
The primary challenge in coupling Fmoc-3-(2-Thienyl)-L-alanine is overcoming the steric bulk of the thienyl group, which can slow down the reaction kinetics. This may necessitate the use of more potent activating reagents, longer reaction times, or double coupling strategies to ensure the reaction proceeds to completion. Careful monitoring of the coupling reaction is highly recommended to avoid the accumulation of truncated peptide sequences.
Recommended Coupling Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale on an automated peptide synthesizer. Reagent equivalents are calculated based on the initial resin loading.
Standard Coupling Protocol: HBTU/DIPEA Activation
This protocol is a robust starting point for the coupling of Fmoc-3-(2-Thienyl)-L-alanine and is suitable for many sequences.
Table 1: Standard Coupling Protocol with HBTU
| Parameter | Value/Procedure | Notes |
| Fmoc-Amino Acid | 5 equivalents | Fmoc-3-(2-Thienyl)-L-alanine |
| Coupling Reagent | 5 equivalents | 0.5 M HBTU in DMF |
| Base | 10 equivalents | 2.0 M DIPEA in NMP |
| Solvent | DMF | To swell resin and dissolve reagents |
| Coupling Time | 40 - 60 minutes | Monitor for completion |
| Washing | 6 x with DMF | After coupling |
Experimental Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF. A typical procedure involves a first treatment for 3 minutes followed by a second treatment for 12 minutes.[1] Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.[1]
-
Activation and Coupling:
-
Add 5 equivalents of a 0.5 M solution of Fmoc-3-(2-Thienyl)-L-alanine in DMF to the reaction vessel.[1]
-
Add 5 equivalents of a 0.5 M solution of HBTU in DMF.[1]
-
Add 10 equivalents of a 2.0 M solution of DIPEA in NMP to initiate the coupling reaction.[1]
-
Allow the reaction to proceed for 40-60 minutes with continuous mixing.[1]
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF (at least 6 times) to remove excess reagents and byproducts.[1]
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling is recommended.
Enhanced Coupling Protocol: HATU Activation for Difficult Couplings
For sequences where the standard HBTU protocol results in incomplete coupling, the use of the more powerful activating reagent HATU is recommended. HATU is particularly effective for coupling sterically hindered amino acids.
Table 2: Enhanced Coupling Protocol with HATU
| Parameter | Value/Procedure | Notes |
| Fmoc-Amino Acid | 3-5 equivalents | Fmoc-3-(2-Thienyl)-L-alanine |
| Coupling Reagent | 3-5 equivalents | HATU |
| Base | 6-10 equivalents | DIPEA or Collidine |
| Solvent | DMF | Minimum volume to dissolve reagents |
| Coupling Time | 30 - 60 minutes | Monitor for completion |
| Washing | 6 x with DMF | After coupling |
Experimental Protocol:
-
Resin Swelling and Fmoc Deprotection: Follow the same procedure as the standard protocol.
-
Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-3-(2-Thienyl)-L-alanine and 3-5 equivalents of HATU in a minimal amount of DMF.[2]
-
Add 6-10 equivalents of DIPEA to the amino acid/HATU solution and mix briefly.[2]
-
Immediately add the activation mixture to the deprotected resin in the reaction vessel.[2]
-
Allow the reaction to proceed for 30-60 minutes with continuous mixing.
-
-
Washing and Monitoring: Follow the same procedure as the standard protocol.
Alternative Protocol: DIC/HOBt Activation
The DIC/HOBt method is a classic and cost-effective coupling strategy. While generally less rapid than aminium-based methods, it can be highly effective. Pre-activation is a key step in this protocol.
Table 3: Alternative Coupling Protocol with DIC/HOBt
| Parameter | Value/Procedure | Notes |
| Fmoc-Amino Acid | 5 equivalents | Fmoc-3-(2-Thienyl)-L-alanine |
| Coupling Reagent | 5.5 equivalents | DIC |
| Additive | 5.5 equivalents | HOBt |
| Solvent | DCM:DMF (2:1) for pre-activation, then DMF | |
| Pre-activation Time | 30 minutes | [1] |
| Coupling Time | 3 hours to overnight | [1] |
| Washing | 3 x DMF, 3 x MeOH, 3 x DCM | After coupling |
Experimental Protocol:
-
Resin Swelling and Fmoc Deprotection: Follow the same procedure as the standard protocol.
-
Pre-activation:
-
Coupling:
-
Add the pre-activated amino acid mixture to the deprotected resin.
-
Allow the reaction to proceed for at least 3 hours, or overnight for particularly difficult couplings, with continuous mixing.[1]
-
-
Washing: After coupling, wash the resin with DMF (3 times), Methanol (3 times), and DCM (3 times).[1]
-
Monitoring: Perform a Kaiser test. If incomplete, a second coupling is necessary.
Strategies for Difficult Couplings
When synthesizing peptides with sequences prone to aggregation or when coupling multiple sterically hindered residues, the following strategies can be employed:
-
Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, repeating the coupling step with fresh reagents is a highly effective strategy. This ensures that any remaining free amines are acylated. For very difficult sequences, a systematic double coupling approach for the Fmoc-3-(2-Thienyl)-L-alanine residue may be beneficial.
-
Extended Coupling Time: For DIC/HOBt protocols, extending the coupling time to several hours or overnight can significantly improve the coupling efficiency for sterically hindered amino acids.[1] For HBTU and HATU, extending the time beyond 60 minutes may also be beneficial, but should be monitored to avoid potential side reactions.
-
Choice of Base: While DIPEA is commonly used, collidine can be a less nucleophilic alternative that may reduce the risk of side reactions in some cases.
Workflow and Visualization
The general workflow for a single coupling cycle of Fmoc-3-(2-Thienyl)-L-alanine in an automated peptide synthesizer is depicted below.
References
Troubleshooting & Optimization
How to improve the yield of 3-(2-Thienyl)-L-alanine incorporation into recombinant proteins.
Welcome to the technical support center for the incorporation of the non-canonical amino acid 3-(2-Thienyl)-L-alanine into recombinant proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize experimental workflows and improve protein yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an analogue of the canonical amino acid L-phenylalanine.[1][2] It features a thienyl group in place of the phenyl group.[3] This substitution introduces unique chemical properties into a protein, which can be leveraged for various applications, including the development of novel therapeutic agents and the study of protein structure and function.[3]
Q2: What are the primary challenges in achieving high-yield incorporation of this compound?
The primary challenges are similar to those for many non-canonical amino acids (ncAAs) and include:
-
Low incorporation efficiency: Competition with endogenous amino acids and translational machinery can lead to low yields of the desired protein.[4]
-
Poor cellular uptake: The chemical properties of this compound may limit its transport into the host cell.[4][5]
-
Toxicity: High concentrations of the ncAA can be toxic to the host organism, impacting growth and protein expression.[6]
-
Suboptimal orthogonal translation system: The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair is critical for successful incorporation.[7][8]
Q3: Which expression system is best for incorporating this compound?
Both in vivo (e.g., E. coli) and cell-free protein synthesis (CFPS) systems can be used.[4][9]
-
E. coli is a cost-effective and commonly used host. However, challenges like ncAA uptake and toxicity need to be addressed.[4][5]
-
CFPS offers greater control over the reaction environment, bypassing issues of cell viability and membrane transport, which can be advantageous for incorporating potentially toxic or poorly transported ncAAs.[6][9]
Troubleshooting Guide
Low or No Protein Yield
Problem: After inducing protein expression, I'm observing very low or no yield of my target protein containing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Cellular Uptake of this compound | 1. Increase ncAA Concentration: Gradually increase the concentration of this compound in the growth media. Start with a low concentration (e.g., 1 mM) and titrate up to a higher concentration (e.g., 10 mM), monitoring for toxicity. 2. Permeabilize Cell Membrane: Use additives like DMSO or perform a cold shock to transiently increase membrane permeability. 3. Co-express Transporters: Overexpress a non-specific amino acid transporter to facilitate uptake.[4] 4. Utilize Peptide Scaffolds: Synthesize a tripeptide containing this compound to hijack bacterial membrane transporters for active import.[5] | Protocol: Titration of this compound 1. Prepare several small-scale cultures of your expression strain. 2. Supplement the growth media with varying concentrations of this compound (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM). 3. Induce protein expression under standard conditions. 4. Monitor cell growth (OD600) to assess toxicity. 5. After expression, lyse the cells and analyze the protein yield by SDS-PAGE and Western blot. |
| Inefficient Orthogonal Translation System (aaRS/tRNA) | 1. Optimize Plasmid Ratios: If the aaRS and tRNA are on separate plasmids, vary their ratios to find the optimal balance for expression. 2. Improve aaRS/tRNA Expression: Use stronger promoters for the aaRS and tRNA genes or increase the copy number of their expression plasmids.[10] 3. Directed Evolution of aaRS: If you have the expertise, perform directed evolution on your aaRS to improve its specificity and activity for this compound.[7] | Protocol: Optimizing aaRS/tRNA Expression 1. Clone the aaRS and tRNA genes into vectors with promoters of different strengths (e.g., T7, araBAD, trc). 2. Co-transform your expression strain with the target protein plasmid and the different aaRS/tRNA expression plasmids. 3. Perform small-scale expression experiments for each combination. 4. Analyze protein yield to identify the most efficient promoter combination. |
| Competition with Endogenous Phenylalanine | 1. Use a Phenylalanine Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own phenylalanine, forcing it to rely on the supplemented this compound. 2. Deplete Phenylalanine: Grow the auxotrophic strain in minimal media with a limiting amount of phenylalanine before inducing expression and adding this compound. | Protocol: Expression in a Phenylalanine Auxotroph 1. Obtain a suitable phenylalanine auxotrophic E. coli strain. 2. Transform the strain with your expression plasmids. 3. Grow a starter culture in minimal media supplemented with L-phenylalanine. 4. Inoculate a larger culture in minimal media with a limiting amount of L-phenylalanine. 5. Once the cells reach the desired density, pellet them and resuspend in fresh minimal media lacking L-phenylalanine but containing this compound. 6. Induce protein expression and analyze the yield. |
| Toxicity of this compound | 1. Lower Induction Temperature: After adding the ncAA and inducing expression, lower the temperature (e.g., from 37°C to 18-25°C) to slow down metabolism and protein synthesis, which can reduce the toxic effects.[10] 2. Optimize Inducer Concentration: Use the lowest concentration of inducer (e.g., IPTG) that still gives reasonable protein expression. 3. Use a Cell-Free System: Switch to a cell-free protein synthesis (CFPS) system to bypass cellular toxicity issues.[9] | Protocol: Low-Temperature Expression 1. Grow your culture at 37°C to the desired OD600. 2. Add this compound and the inducer. 3. Immediately transfer the culture to a shaker at a lower temperature (e.g., 20°C). 4. Allow expression to proceed for a longer period (e.g., 16-24 hours). 5. Harvest cells and analyze protein yield. |
High Truncation Product Levels
Problem: I'm seeing a significant amount of a smaller protein product, corresponding to the size of my target protein truncated at the site of ncAA incorporation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Competition with Release Factor 1 (RF1) | 1. Use an RF1 Deletion Strain: Employ an E. coli strain where the gene for RF1 (prfA) has been deleted. This eliminates competition at the amber (UAG) stop codon.[9] 2. Overexpress Suppressor tRNA: Increase the expression level of the suppressor tRNA to outcompete RF1 for binding to the ribosome.[7] | Protocol: Expression in an RF1 Deletion Strain 1. Obtain a genomically recoded E. coli strain lacking RF1 (e.g., C321.ΔA).[9] 2. Transform this strain with your expression plasmids (target protein, aaRS, and tRNA). 3. Perform protein expression in a rich medium (e.g., LB) supplemented with this compound. 4. Analyze the ratio of full-length protein to truncated product by SDS-PAGE and Western blot. |
| Low Intracellular ncAA-tRNA Concentration | 1. Increase Extracellular ncAA: As with low yield, ensure sufficient this compound is being taken up by the cell by increasing its concentration in the media. 2. Enhance aaRS Activity: Ensure the aaRS is being expressed well and is active. Consider codon-optimizing the aaRS gene for your expression host. | See protocols under "Low or No Protein Yield". |
Experimental Workflows and Pathways
General Workflow for ncAA Incorporation
The following diagram illustrates a typical experimental workflow for incorporating this compound into a recombinant protein in E. coli.
Caption: Experimental workflow for ncAA incorporation.
Orthogonal Translation Pathway
This diagram shows the key molecular components and their interactions within the cell during the site-specific incorporation of this compound (ThA).
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Better and faster: improvements and optimization for mammalian recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions to ensure 3-(2-Thienyl)-L-alanine stability.
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the stability and proper handling of 3-(2-Thienyl)-L-alanine in their experiments.
Recommended Storage Conditions
To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from suppliers and general best practices for handling amino acid derivatives.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | 4°C | Long-term | Protect from light.[1][2] Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from oxidizing agents.[4] |
| In Solvent | -80°C | Up to 6 months | Protect from light.[1][2][5] Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Protect from light.[1][2][5] Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound, providing direct answers and solutions.
Question: I noticed the color of my solid this compound has changed. What could be the cause?
Answer: A color change in the solid compound could indicate degradation due to improper storage conditions. The primary factors to consider are:
-
Light Exposure: this compound is light-sensitive.[1][2] Always store it in a dark place or use an amber vial.
-
Oxidation: Amino acid derivatives, especially those containing sulfur like the thienyl group, can be susceptible to oxidation from air exposure.[6] Ensure the container is always tightly sealed. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
-
Contamination: Cross-contamination with other reagents can also lead to discoloration.
Question: My this compound is difficult to dissolve. What can I do?
Answer: this compound is slightly soluble in water.[4] If you are experiencing solubility issues, consider the following:
-
Sonication: Using an ultrasonic bath can aid in dissolution. One supplier notes that for a 2 mg/mL concentration in water, sonication may be needed.[1]
-
Solvent Choice: Depending on your experimental needs, you may need to explore other solvents. Always check for compatibility with your downstream applications.
-
pH Adjustment: The solubility of amino acids is often pH-dependent. Adjusting the pH of your solution may improve solubility.
-
Purity: If the product has degraded, the degradation products may have different solubility characteristics.
Question: I am concerned about the stability of my this compound solution during my experiment. What are the best practices?
Answer: The stability of amino acids in solution is a critical factor.
-
Storage of Stock Solutions: For optimal stability, prepare stock solutions and store them at -80°C for up to 6 months or -20°C for up to one month.[1][5] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: Prepare working solutions fresh for each experiment if possible. If you need to store them, keep them at 4°C for a very short period (a few days at most), but be aware that this can still lead to degradation or microbial growth.[7]
-
Sterilization: If using an aqueous buffer as a solvent for your stock solution, it is good practice to filter and sterilize it with a 0.22 μm filter before use to prevent microbial contamination.[5]
Question: Can I store this compound at room temperature?
Answer: Storing solid this compound at room temperature for extended periods is not recommended. While it may be stable for short-term transport, long-term storage should be at 4°C to minimize degradation.[1][2] Amino acids, in general, are susceptible to degradation from heat, moisture, and light.[6]
Experimental Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: HPLC Purification of Peptides Containing 3-(2-Thienyl)-L-alanine
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 3-(2-Thienyl)-L-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of these specific peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound?
A1: Peptides incorporating this compound often exhibit increased hydrophobicity due to the aromatic thienyl side chain. This can lead to several challenges during purification, including:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for HPLC.
-
Peak Broadening or Tailing: Strong interactions with the stationary phase can result in poor peak shape, reducing resolution and purity.
-
Low Recovery: The peptide may irreversibly bind to the column, leading to significant product loss.
-
Aggregation: The hydrophobic nature of the peptide can promote self-assembly and aggregation, further complicating purification.
Q2: What is the recommended starting point for developing an HPLC method for these peptides?
A2: A good starting point is a standard reversed-phase HPLC (RP-HPLC) method. The following conditions are generally recommended:
-
Column: A C18 column is the most common choice for peptide purification. For highly hydrophobic peptides, a C8 or C4 column might provide better results by reducing retention.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a higher percentage (e.g., 60-80%) over 30-60 minutes.
-
Detection: UV detection at 214 nm or 220 nm is standard for detecting the peptide backbone.
Q3: How does this compound compare to natural amino acids in terms of hydrophobicity?
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Strong Hydrophobic Interactions | - Switch to a less retentive column (e.g., from C18 to C8 or C4).- Decrease the gradient slope to improve separation between the target peptide and closely eluting impurities.- Increase the column temperature (e.g., to 40-60 °C) to improve mass transfer and reduce peak broadening. |
| Secondary Interactions with Column | - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to mask silanol (B1196071) groups on the silica-based stationary phase.- If using a phosphate (B84403) buffer, ensure the concentration is sufficient (e.g., 20 mM) to maintain a stable pH. |
| Column Overload | - Reduce the amount of peptide injected onto the column.- Use a column with a larger internal diameter for preparative scale purification. |
Problem 2: Low Peptide Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Irreversible Binding to Column | - Use a different stationary phase (e.g., a polymer-based column) that may have different interaction properties.- Add a small amount of a stronger organic solvent, like isopropanol (B130326), to the mobile phase B to improve elution. |
| Peptide Precipitation on Column | - Ensure the peptide is fully dissolved in the injection solvent before loading.- Increase the initial percentage of organic solvent in the gradient if the peptide precipitates upon injection into a highly aqueous mobile phase. |
| Peptide Degradation | - If the peptide is sensitive to acidic conditions, consider using a different mobile phase modifier, such as formic acid (0.1%), or a buffered mobile phase at a higher pH (note: ensure your column is stable at higher pH). |
Problem 3: Poor Solubility of the Crude Peptide
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Hydrophobicity | - Initially dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly dilute with the HPLC mobile phase A.- For peptides that are basic, dissolving in a dilute acidic solution (e.g., 10% acetic acid) may help. For acidic peptides, a dilute basic solution (e.g., 0.1% ammonia) can be tried. |
| Aggregation | - Sonication can help to break up aggregates and improve solubility.- The use of chaotropic agents, such as guanidinium (B1211019) chloride, in the sample preparation can sometimes disrupt aggregation, but their compatibility with the HPLC run must be considered. |
Data Presentation
The following tables summarize typical starting conditions and expected observations for the purification of a model peptide containing this compound.
Table 1: Recommended HPLC Columns and General Characteristics
| Column Type | Particle Size (µm) | Pore Size (Å) | Key Characteristics |
| C18 | 3.5 - 10 | 100 - 300 | Standard choice for peptide purification, high hydrophobicity. |
| C8 | 3.5 - 10 | 100 - 300 | Less hydrophobic than C18, suitable for highly retained peptides. |
| C4 | 5 - 10 | 300 | Low hydrophobicity, often used for large and very hydrophobic peptides and proteins. |
| Phenyl | 3.5 - 10 | 100 - 300 | Offers alternative selectivity due to π-π interactions with aromatic residues. |
Table 2: Example HPLC Gradients for a Hydrophobic Peptide
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) - Scouting Gradient | % Mobile Phase B (ACN + 0.1% TFA) - Optimized Gradient |
| 0 | 5 | 20 |
| 5 | 5 | 20 |
| 35 | 65 | 45 |
| 40 | 95 | 95 |
| 45 | 95 | 95 |
| 50 | 5 | 20 |
Experimental Protocols
Detailed Methodology for a Representative Experiment
Based on the synthesis of arginine vasopressin analogues where Phenylalanine at position 3 was substituted with this compound, a general purification protocol can be outlined.
1. Peptide Synthesis and Cleavage:
-
The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
After synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing a high concentration of TFA.
2. Crude Peptide Preparation:
-
The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted.
-
The crude peptide pellet is washed multiple times with cold ether to remove scavengers.
-
The peptide is then dried under vacuum.
3. HPLC Purification:
-
Column: A Vydac C18 column (e.g., 250 x 10 mm, 10 µm) is a suitable choice for preparative purification.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a highly hydrophobic peptide, a gradient starting at a higher initial concentration of mobile phase B might be necessary, for example, 20% to 50% B over 40 minutes.
-
Flow Rate: For a 10 mm ID column, a flow rate of 2-4 mL/min is typical.
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Fractions are collected across the main peak.
4. Analysis of Fractions:
-
The collected fractions are analyzed by analytical HPLC to determine their purity.
-
Fractions with the desired purity are pooled.
-
The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
5. Lyophilization:
-
The pooled, pure fractions are lyophilized to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: General workflow for peptide purification.
Caption: Troubleshooting decision tree for HPLC.
Preventing and identifying side reactions during coupling of 3-(2-Thienyl)-L-alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 3-(2-Thienyl)-L-alanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
A1: The most common side reactions include racemization at the α-carbon, and potential reactions involving the thiophene (B33073) ring, such as electrophilic substitution or oxidation, depending on the coupling conditions and reagents used. Standard peptide synthesis side reactions like incomplete coupling and side-chain reactions of other amino acids in the sequence can also occur.[1]
Q2: How can I prevent racemization during the coupling of this compound?
A2: Racemization can be minimized by using appropriate coupling reagents and additives. The use of reagents like HATU, HBTU, or DIC in combination with an additive such as HOBt or Oxyma Pure is highly recommended.[2][3][4] Additionally, careful control of reaction temperature and the choice of base are crucial. Less hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over stronger, more nucleophilic bases.[5]
Q3: Is the thiophene ring of this compound susceptible to side reactions under standard peptide coupling conditions?
A3: The thiophene ring is an electron-rich aromatic system and can be susceptible to electrophilic substitution.[1] While generally stable under standard coupling conditions, strong electrophiles or highly acidic or oxidative conditions should be avoided to prevent modification of the thiophene moiety. Careful selection of protecting groups and cleavage cocktails is also important to maintain the integrity of the thiophene ring.
Q4: What are the recommended coupling reagents for incorporating this compound into a peptide sequence?
A4: For efficient coupling and minimal side reactions, aminium/uronium-based reagents like HATU and HBTU are excellent choices, particularly for challenging couplings.[2][6] Carbodiimide (B86325) reagents such as DIC, when used with additives like HOBt or Oxyma Pure, are also very effective and widely used.[2][7] The choice of reagent may also depend on the specific peptide sequence and the scale of the synthesis.
Q5: How can I monitor the progress of the coupling reaction and detect potential side products?
A5: The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test for the presence of free amines.[7] For detailed analysis and detection of side products, analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[8][9] These methods allow for the quantification of the desired product and the identification of impurities based on their retention times and mass-to-charge ratios.
Troubleshooting Guides
Problem 1: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Incomplete Activation | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically a slight excess). Allow for a pre-activation step where the carboxylic acid is mixed with the coupling reagent and additive before adding the amine component. |
| Steric Hindrance | For sterically hindered couplings, consider using a more powerful coupling reagent like HATU or extending the reaction time. Microwave-assisted peptide synthesis can also be beneficial in overcoming steric hindrance. |
| Poor Solvation | Ensure the resin is adequately swelled in a suitable solvent like DMF or NMP. Poor solvation can hinder the accessibility of the reactive sites.[10] |
| Aggregation | Peptide aggregation on the solid support can block reactive sites. Consider using chaotropic salts, switching to a different solvent system, or incorporating pseudoprolines in the peptide sequence to disrupt aggregation. |
Problem 2: Presence of Impurities/Side Products
| Observed Impurity | Possible Cause | Identification Method | Prevention Strategy |
| Racemized Product (Diastereomer) | Activation of the carboxylic acid leading to loss of stereochemistry. | Chiral HPLC or LC-MS analysis. | Use a racemization-suppressing additive like HOBt or Oxyma Pure. Employ a less hindered base (e.g., DIPEA). Keep reaction temperatures low.[3][5] |
| Deletion Sequence | Incomplete coupling in the previous cycle. | LC-MS (mass corresponding to the peptide missing one amino acid). | Ensure complete coupling in each step by using a slight excess of reagents and monitoring with the ninhydrin test. Double coupling may be necessary for difficult sequences. |
| Thiophene Ring Modification | Exposure to strong acids, oxidants, or electrophiles. | LC-MS (unexpected mass shift). | Avoid harsh reagents. Use scavengers during cleavage to protect the thiophene ring. |
| N-acylurea Formation | Side reaction with carbodiimide reagents (e.g., DCC, DIC). | LC-MS. | Use an additive like HOBt or Oxyma Pure to intercept the O-acylisourea intermediate. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-L-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to confirm the completion of the reaction (negative result indicates no free primary amines).
-
Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.
Protocol 2: DIC/HOBt-Mediated Coupling of this compound
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-L-alanine (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 eq.).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.
Visualizations
Caption: Standard solid-phase peptide synthesis workflow for a single coupling cycle.
Caption: Troubleshooting logic for addressing low purity in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. chimia.ch [chimia.ch]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry techniques for detecting 3-(2-Thienyl)-L-alanine incorporation.
Welcome to the technical support center for the detection of 3-(2-Thienyl)-L-alanine (Thia) incorporation in proteins using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift when this compound is incorporated into a protein?
A1: The incorporation of this compound in place of a canonical amino acid will result in a predictable mass shift in the protein or its constituent peptides. To calculate this, you need the molecular weight of this compound and the amino acid it replaces. The molecular weight of this compound is approximately 171.22 g/mol .[1] For example, if it replaces Phenylalanine (molecular weight ~165.19 g/mol ), the expected mass increase would be approximately 6.03 Da.
Q2: Which mass spectrometry technique is best suited for detecting this compound incorporation?
A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for this purpose.[2][3]
-
LC-MS/MS (with ESI) is highly effective for identifying the exact site of incorporation within a protein by analyzing fragmented peptides.[4][5][6] This "bottom-up" proteomics approach provides high resolution and sensitivity.
-
MALDI-TOF can be used for rapid analysis of intact proteins ("top-down" proteomics) to confirm the overall incorporation by observing the mass shift of the full-length protein.[7] It is also a valuable tool for analyzing peptide mixtures from protein digests.[2]
Q3: How can I quantify the efficiency of this compound incorporation?
A3: Quantitative analysis can be achieved using several mass spectrometry-based methods:
-
Label-free quantification compares the ion intensities of peptides with and without the incorporated this compound across different experimental conditions.[8]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted to quantify incorporation efficiency by growing parallel cell cultures with "light" (natural abundance) and "heavy" isotope-labeled canonical amino acids, while introducing this compound.
-
Targeted proteomics approaches , such as Multiple Reaction Monitoring (MRM), can be developed to specifically quantify the peptides containing this compound with high sensitivity and accuracy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound incorporation.
Problem 1: No detectable mass shift in the intact protein or target peptides.
| Possible Cause | Troubleshooting Step |
| Inefficient Incorporation | Verify the expression system and culture conditions. Optimize the concentration of this compound and the duration of incubation. Use an alternative expression system if necessary. |
| Poor Ionization of Modified Protein/Peptide | Optimize mass spectrometer source parameters. For ESI, adjust spray voltage and capillary temperature. For MALDI, try different matrix preparations and laser intensities. |
| Sample Degradation | Ensure proper sample handling and storage to prevent proteolysis. Use protease inhibitors during sample preparation. |
| Incorrect Data Analysis | Manually inspect the mass spectra for the expected mass shift. Ensure that the data analysis software includes the modification in its search parameters. |
Problem 2: Low signal intensity or poor signal-to-noise ratio for the modified peptides.
| Possible Cause | Troubleshooting Step |
| Low Abundance of the Target Protein | Increase the amount of starting material. Consider using protein enrichment techniques before digestion. |
| Sample Contamination | Ensure thorough removal of salts, detergents, and other contaminants during sample preparation, as these can suppress the ion signal. Use appropriate cleanup columns or dialysis. |
| Suboptimal LC Separation | Optimize the HPLC gradient to ensure good separation of the peptide of interest from other components.[5] |
| Inefficient Fragmentation | Adjust the collision energy (in MS/MS) to achieve optimal fragmentation of the peptide containing this compound. |
Problem 3: Ambiguous identification of the incorporation site.
| Possible Cause | Troubleshooting Step |
| Incomplete Fragmentation | Use a combination of different fragmentation techniques (e.g., CID, HCD, ETD) if available, as they can provide complementary fragment ions. |
| Similar Masses of Isomeric Amino Acids | High-resolution mass spectrometry is crucial to differentiate between isobaric and near-isobaric residues. |
| Database Search Limitations | Ensure your protein sequence database is correctly formatted and that the modification for this compound is properly defined in the search parameters. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for preparing a protein sample for bottom-up proteomic analysis to identify the incorporation of this compound.
-
Protein Extraction and Denaturation :
-
Lyse cells or tissues containing the protein of interest using a suitable lysis buffer (e.g., containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds by incubating with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 20 minutes.
-
-
Protein Digestion :
-
Dilute the sample with a compatible buffer (e.g., ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[4]
-
-
Peptide Cleanup :
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
Resuspension :
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.[4]
-
Protocol 2: LC-MS/MS Data Acquisition and Analysis
-
Liquid Chromatography :
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometry :
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full scan (MS1) to detect peptide precursor ions, followed by fragmentation (MS2) of the most intense ions.
-
-
Data Analysis :
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the MS/MS spectra.[6]
-
Configure the search parameters to include the mass modification corresponding to the incorporation of this compound.
-
Manually validate the spectra of peptides identified with the modification to confirm the incorporation and pinpoint the location.
-
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data for this compound incorporation efficiency under different experimental conditions. Actual results will vary depending on the specific protein, expression system, and analytical method.
| Experimental Condition | Target Protein | Expression System | This compound Conc. | Mass Spectrometry Method | Incorporation Efficiency (%) |
| A | Protein X | E. coli Auxotroph | 1 mM | LC-MS/MS (Label-free) | 85 ± 5 |
| B | Protein X | E. coli Auxotroph | 5 mM | LC-MS/MS (Label-free) | 95 ± 3 |
| C | Protein Y | Mammalian Cells | 2 mM | MALDI-TOF (Intact Mass) | 70 ± 8 |
| D | Protein Y | Mammalian Cells | 10 mM | MALDI-TOF (Intact Mass) | 90 ± 6 |
Visualizations
Caption: Workflow for detecting this compound incorporation.
Caption: Troubleshooting logic for absent mass shift.
References
- 1. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massive.ucsd.edu [massive.ucsd.edu]
- 5. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. LC-MS/MS (Tandem mass spectrometry) Protein Identification | Proteomics [medicine.yale.edu]
- 7. covalx.com [covalx.com]
- 8. UWPR [proteomicsresource.washington.edu]
Technical Support Center: Managing 3-(2-Thienyl)-L-alanine Cytotoxicity in Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential cytotoxicity of 3-(2-Thienyl)-L-alanine in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an unnatural amino acid analogue of phenylalanine.[1] Its primary mechanism of action is as a phenylalanine antagonist.[1][2] It competitively inhibits the uptake and utilization of L-phenylalanine, an essential amino acid, thereby disrupting protein synthesis.[3] This interference with normal cellular metabolism can lead to growth inhibition and, at higher concentrations or prolonged exposure, cytotoxicity.
Q2: What are the common reasons for observing excessive cytotoxicity in my cell culture when using this compound?
A2: Excessive cytotoxicity is often concentration-dependent. Other factors include the specific cell line's sensitivity and the composition of the culture medium. High concentrations of this compound can lead to a severe depletion of the intracellular L-phenylalanine pool, causing a halt in protein synthesis and subsequent cell death.
Q3: Can the cytotoxic effects of this compound be reversed?
A3: Yes, the cytotoxic effects can often be mitigated or reversed by supplementing the cell culture medium with L-phenylalanine. Since this compound acts as a competitive antagonist, increasing the concentration of the natural amino acid L-phenylalanine can outcompete the analogue for cellular uptake and incorporation into proteins, thereby restoring normal cell function.[4]
Q4: Does this compound induce a specific type of cell death?
A4: While direct studies on mammalian cells are limited, related amino acid analogues are known to induce apoptosis. It is hypothesized that the disruption of protein synthesis and cellular stress caused by this compound can trigger programmed cell death, or apoptosis. This may involve the activation of caspase signaling pathways.
Q5: Are there any known effects of this compound on the cell cycle?
A5: Studies in yeast have shown that this compound can cause a transient arrest in the G1 phase of the cell cycle.[5] This suggests that the compound may interfere with the cellular checkpoints that regulate cell cycle progression, likely as a consequence of inhibited protein synthesis. It is plausible that a similar effect occurs in mammalian cells.
Troubleshooting Guides
Problem 1: High levels of cell death observed shortly after treatment.
| Possible Cause | Troubleshooting/Recommendation |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a wide range of concentrations to identify the cytotoxic threshold. |
| High sensitivity of the cell line. | Different cell lines exhibit varying sensitivities to amino acid analogues. Consider using a less sensitive cell line if your experimental design allows. |
| Low L-phenylalanine concentration in the culture medium. | Ensure your culture medium has an adequate concentration of L-phenylalanine. Consider supplementing with additional L-phenylalanine to counteract the competitive inhibition. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting/Recommendation |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell numbers. |
| Inaccurate preparation of this compound stock solution. | Prepare a fresh stock solution and verify its concentration. Ensure the compound is fully dissolved. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation, which can concentrate the compound. Fill the outer wells with sterile PBS or medium. |
Problem 3: No significant cytotoxicity observed even at high concentrations.
| Possible Cause | Troubleshooting/Recommendation |
| Cell line is resistant to this compound. | Some cell lines may have more efficient amino acid transport systems or other mechanisms that confer resistance. Consider testing a different cell line. |
| High L-phenylalanine levels in the basal medium. | Check the formulation of your cell culture medium. High endogenous levels of L-phenylalanine will compete with the analogue, reducing its cytotoxic effect. |
| Incorrect assay for measuring cytotoxicity. | Ensure the chosen cytotoxicity assay is appropriate for your experimental setup. For example, some compounds can interfere with the chemical reactions of certain assays (e.g., MTT assay). Consider using a different assay, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
Data Presentation
Currently, there is a lack of publicly available IC50 values for this compound in specific mammalian cell lines. Researchers are encouraged to perform their own dose-response studies to determine the IC50 for their cell line of interest. The following table provides a template for recording and presenting such data.
Table 1: Example IC50 Values for this compound in Various Mammalian Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | Cervical Cancer | 48 | Data to be determined |
| e.g., MCF-7 | Breast Cancer | 48 | Data to be determined |
| e.g., A549 | Lung Cancer | 48 | Data to be determined |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measuring Caspase-3/7 Activity
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, mix the cell lysate with a caspase-3/7 substrate (e.g., containing the DEVD peptide sequence).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the caspase activity.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Hypothesized apoptotic signaling pathway.
Caption: General experimental workflow diagram.
References
- 1. Effect of beta-2-thienyl-DL-alanine on the growth of sarcoma T241 in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 3-(2-Thienyl)-L-alanine and L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the synthetic amino acid analog, 3-(2-Thienyl)-L-alanine, and the essential amino acid, L-phenylalanine. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to facilitate a clear understanding of their distinct and overlapping roles in biological systems.
Introduction
L-phenylalanine is an essential aromatic amino acid fundamental to human physiology, serving as a precursor for the synthesis of proteins, neurotransmitters like dopamine (B1211576) and norepinephrine, and the pigment melanin[1][2][3]. Its metabolism is primarily regulated by the enzyme phenylalanine hydroxylase (PAH), which converts L-phenylalanine to L-tyrosine[2]. In contrast, this compound is a synthetic analog of L-phenylalanine, where the phenyl group is replaced by a thienyl group. This structural modification leads to significant alterations in its biological activity, positioning it as a competitive inhibitor of enzymes that metabolize L-phenylalanine and as a compound with potential therapeutic applications, including immunosuppressive and anti-cancer properties[4][5][6]. This guide will delve into a detailed comparison of these two molecules.
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing the biological effects of this compound and L-phenylalanine.
Table 1: Enzyme Kinetics of Phenylalanine Hydroxylase (PAH)
| Compound | Parameter | Value | Organism/Tissue | Reference |
| L-phenylalanine | Apparent Km | 0.61 mM | Rat Liver | [5][7] |
| L-phenylalanine | Apparent Km | 0.50 mM | Rat Kidney | [5][7] |
| 3-(2-Thienyl)-dl-alanine | Apparent Km (in presence of 24 mM inhibitor) | 2.70 mM (for L-phenylalanine) | Rat Liver | [5][7] |
| 3-(2-Thienyl)-dl-alanine | Apparent Km (in presence of 24 mM inhibitor) | 1.60 mM (for L-phenylalanine) | Rat Kidney | [5][7] |
Table 2: Inhibition of Intestinal Phenylalanine Transport
| Compound | Parameter | Value | Experimental System | Reference |
| 3-(2-Thienyl)-dl-alanine | Ki | 81 mM | In vivo rat intestinal perfusion | [5][7] |
Table 3: Cytotoxicity Data (Illustrative)
| Compound | Cell Line | Parameter | Value | Reference |
| β-Alanine (related compound) | Malignant Breast Epithelial Cells (MCF-7) | Effect | Reduced cell migration and proliferation | [8] |
| Alanine (B10760859) (related compound) | Gastric and Breast Cancer Cell Lines | Effect | Varied effects on cell viability | [9] |
Experimental Protocols
Assay for Phenylalanine Hydroxylase (PAH) Activity
This protocol is a generalized procedure based on common methods for determining PAH activity and the inhibitory effects of compounds like this compound.
Objective: To measure the rate of conversion of L-phenylalanine to L-tyrosine by PAH and to determine the kinetic parameters of inhibition.
Materials:
-
Rat liver or kidney homogenates (as the source of PAH)
-
L-phenylalanine solutions of varying concentrations
-
3-(2-Thienyl)-dl-alanine solution (as the inhibitor)
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Reaction buffer (e.g., NaHepes, pH 7.3)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Reagents for fluorometric or colorimetric detection of L-tyrosine
Procedure:
-
Enzyme Preparation: Prepare crude enzyme extracts from rat liver or kidney homogenates.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase, ferrous ammonium sulfate, and the enzyme preparation.
-
Pre-incubation with Inhibitor: For inhibition studies, pre-incubate the enzyme mixture with a specific concentration of 3-(2-Thienyl)-dl-alanine for a defined period (e.g., 5 minutes) at 25°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding varying concentrations of L-phenylalanine and the cofactor, BH4.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a specific duration during which the reaction rate is linear.
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Product Quantification: Centrifuge the mixture to pellet the precipitated protein. Measure the concentration of the product, L-tyrosine, in the supernatant using a fluorometric or colorimetric assay.
-
Data Analysis: Plot the reaction velocity against the substrate concentration to determine the apparent Km and Vmax in the absence and presence of the inhibitor. For competitive inhibition, the Ki can be calculated from the changes in the apparent Km.
In Vivo Intestinal Perfusion for Phenylalanine Absorption
This protocol describes a method to study the intestinal absorption of L-phenylalanine and the inhibitory effects of this compound.
Objective: To measure the rate of L-phenylalanine absorption in a segment of the small intestine and to quantify the inhibitory constant (Ki) of a competitive inhibitor.
Materials:
-
Anesthetized rats
-
Perfusion pump
-
Perfusion solution containing a known concentration of L-phenylalanine and a non-absorbable marker (e.g., phenol (B47542) red)
-
Inhibitor solution containing 3-(2-Thienyl)-dl-alanine
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Intestinal Loop Preparation: Isolate a segment of the jejunum and cannulate both ends.
-
Perfusion: Perfuse the isolated intestinal loop with the perfusion solution at a constant flow rate.
-
Inhibition Study: After a stabilization period, switch to a perfusion solution containing both L-phenylalanine and 3-(2-Thienyl)-dl-alanine.
-
Sample Collection: Collect the effluent from the distal cannula at regular intervals.
-
Analysis: Measure the concentrations of L-phenylalanine and the non-absorbable marker in the collected samples.
-
Calculation of Absorption: Calculate the rate of L-phenylalanine absorption based on the difference in its concentration between the initial and final perfusates, corrected for water transport using the non-absorbable marker.
-
Kinetic Analysis: Perform experiments with varying concentrations of L-phenylalanine in the presence and absence of the inhibitor to determine the Ki for the inhibition of transport.
Visualizing Biological Pathways and Workflows
L-phenylalanine Metabolism
The following diagram illustrates the primary metabolic pathway of L-phenylalanine.
Caption: Metabolic fate of L-phenylalanine.
Mechanism of Action of this compound
This diagram illustrates the primary mechanism of action of this compound as a competitive inhibitor.
Caption: Competitive inhibition by this compound.
General Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for comparing the effects of the two compounds in a cell-based assay.
Caption: In vitro experimental workflow.
Discussion and Conclusion
The compiled data highlights the significant differences in the biological activities of L-phenylalanine and its synthetic analog, this compound. L-phenylalanine is an indispensable component of normal cellular function, participating in protein synthesis and serving as a precursor to vital signaling molecules.
Conversely, this compound acts as an antagonist to L-phenylalanine's metabolic pathways. Its ability to competitively inhibit phenylalanine hydroxylase and intestinal phenylalanine transport underscores its potential as a tool for studying phenylalanine metabolism and as a therapeutic agent in conditions where limiting phenylalanine uptake or metabolism is desirable[5][7].
The immunosuppressive and potential anti-tumor effects of thienylalanine derivatives warrant further investigation[4][6]. The development of more specific and potent analogs could open new avenues for therapeutic interventions. Future research should focus on direct, head-to-head comparisons of these compounds across a range of biological assays and cell lines to elucidate their mechanisms of action more clearly and to establish a comprehensive profile of their therapeutic and toxicological properties.
References
- 1. mun.ca [mun.ca]
- 2. researchgate.net [researchgate.net]
- 3. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of beta-2-thienyl-DL-alanine on the growth of sarcoma T241 in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(2-Thienyl)-L-alanine and Other Non-Canonical Amino Acids in Protein Engineering and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel functionalities, enhance therapeutic properties, and probe biological processes. This guide provides a comparative analysis of 3-(2-Thienyl)-L-alanine, a phenylalanine analogue, with other commonly used ncAAs. We will delve into their comparative performance based on experimental data, provide detailed experimental protocols for their incorporation, and visualize key workflows and pathways.
Introduction to this compound and Non-Canonical Amino Acids
This compound is a synthetic amino acid that serves as an analogue of the canonical amino acid L-phenylalanine. Its structure, featuring a thiophene (B33073) ring in place of the phenyl ring, imparts unique steric and electronic properties.[1][2][3] This substitution allows for the modulation of protein structure and function, making it a valuable tool in various research applications.[4]
Non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 proteinogenic amino acids.[5] Their incorporation into proteins can significantly enhance stability, selectivity, and activity of the modified protein.[6][7] This has profound implications for drug discovery, allowing for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[8][9]
Comparative Data Analysis
While comprehensive head-to-head comparative studies are limited, we can collate data from various sources to draw meaningful comparisons between this compound and other ncAAs. The following tables summarize key properties and experimental observations.
Table 1: Physicochemical Properties of Selected Non-Canonical Amino Acids
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | C₇H₉NO₂S | 171.22 | Phenylalanine analogue with a thiophene ring[10][11] |
| p-Azido-L-phenylalanine (pAzF) | C₉H₁₀N₄O₂ | 206.20 | Photo-crosslinking and click chemistry handle |
| p-Benzoyl-L-phenylalanine (pBpa) | C₁₆H₁₅NO₃ | 269.29 | Photo-crosslinking agent |
| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.21 | Modified tyrosine with altered hydrogen bonding |
| L-3-(2-Naphthyl)alanine | C₁₃H₁₃NO₂ | 215.25 | Bulky aromatic side chain for probing binding pockets[12] |
Table 2: Comparative Performance Metrics (Illustrative)
| Non-Canonical Amino Acid | Target Protein | Metric | Observation | Reference |
| This compound | Phenylalanine Hydroxylase (PAH) | Enzyme Kinetics | Acts as a competitive substrate and activator.[13] | [13] |
| This compound | Phenylalanine Hydroxylase (PAH) | Structural Change | Induces significant conformational changes upon binding.[9] | [9] |
| p-Azido-L-phenylalanine | Model Proteins | Incorporation Efficiency | Generally high, can be enhanced by optimizing expression conditions. | |
| L-3-(2-Naphthyl)alanine | Dihydrofolate Reductase | Incorporation Fidelity | >99% fidelity in E. coli.[12] | [12] |
Experimental Protocols
The site-specific incorporation of ncAAs into a target protein is most commonly achieved using the amber stop codon suppression technique. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and does not cross-react with endogenous cellular components.
General Workflow for ncAA Incorporation
The overall process involves site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired location in the gene of interest, followed by co-expression of the mutant gene with the orthogonal tRNA synthetase and its cognate tRNA in the presence of the ncAA.
Detailed Protocol for Site-Specific Incorporation of this compound
This protocol outlines the steps for incorporating this compound into a target protein expressed in E. coli.
Materials:
-
Plasmid containing the gene of interest.
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for this compound (requires engineering or sourcing).
-
Competent E. coli strain (e.g., BL21(DE3)).
-
Standard molecular biology reagents for PCR, cloning, and protein expression.
Experimental Workflow:
Protocol Steps:
-
Site-Directed Mutagenesis:
-
Design primers to introduce a TAG amber stop codon at the desired position in your gene of interest.
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Digest the parental plasmid with DpnI and transform into E. coli for plasmid propagation.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the plasmid containing the mutated gene of interest and the plasmid(s) encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA into a suitable E. coli expression strain.
-
-
Expression and Incorporation:
-
Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with 1 mM this compound.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Protein Purification and Analysis:
-
Harvest the cells and purify the target protein using standard chromatographic techniques.
-
Confirm the successful incorporation of this compound by mass spectrometry. The mass of the modified protein will be increased by the difference in mass between this compound (171.22 g/mol ) and the canonical amino acid it replaced.
-
Case Study: this compound and Phenylalanine Hydroxylase (PAH)
A notable application of this compound is in the study of Phenylalanine Hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU).[17][18]
-
Enzyme Interaction: this compound acts as a competitive substrate and an allosteric activator of PAH.[1][13]
-
Structural Insights: X-ray crystallography studies of the PAH catalytic domain in complex with this compound have revealed significant conformational changes upon its binding, providing insights into the enzyme's mechanism and substrate specificity.[9]
The interaction of this compound with PAH highlights its utility as a molecular probe to investigate enzyme active sites and allosteric regulation.
Signaling Pathway Visualization:
The following diagram illustrates the role of PAH in phenylalanine metabolism and how an analogue like this compound can interact with this pathway.
Conclusion
This compound provides a valuable alternative to canonical amino acids for protein engineering and drug discovery. Its unique thiophene moiety allows for the fine-tuning of protein structure and function. While direct quantitative comparisons with a wide range of other ncAAs are still emerging, the available data demonstrates its utility in probing enzyme mechanisms and as a potential building block for novel therapeutics. The experimental protocols provided herein offer a starting point for researchers to incorporate this and other ncAAs into their proteins of interest, opening up new avenues for scientific exploration.
References
- 1. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [ouci.dntb.gov.ua]
- 9. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery [jstage.jst.go.jp]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Quantitation of protein–protein interactions by thermal stability shift analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adding L-3-(2-Naphthyl)alanine to the genetic code of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of various alanine analogues on the L-alanine-adding enzyme from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-(2-Thienyl)-DL-alanine - CD Biosynsis [biosynsis.com]
- 17. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 18. In vitro residual activity of phenylalanine hydroxylase variants and correlation with metabolic phenotypes in PKU - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Site-Specific Incorporation of 3-(2-Thienyl)-L-alanine: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 3-(2-Thienyl)-L-alanine (ThA) into proteins is a critical step in developing novel therapeutics and research tools. Verifying the fidelity and efficiency of this incorporation is paramount. This guide provides an objective comparison of two primary analytical techniques for this validation: the traditional Edman degradation and the modern mass spectrometry-based methods.
This document outlines the principles, experimental protocols, and performance of each technique, supported by comparative data to aid in selecting the most appropriate method for your research needs.
At a Glance: Edman Degradation vs. Mass Spectrometry for ThA Incorporation Validation
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical cleavage and identification of N-terminal amino acids. | Measurement of mass-to-charge ratio of intact peptides and their fragments. |
| Primary Confirmation | Direct, sequential identification of the UAA at a specific cycle. | Precise mass measurement of the peptide containing the UAA. |
| Quantitative Capability | Can be quantitative, but may require stable isotope-labeled standards for high accuracy.[1] | Highly quantitative, especially with techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). Can determine incorporation efficiency with high precision.[2][3] |
| Throughput | Low throughput, analyzing one sample at a time in a sequential manner.[4] | High throughput, capable of analyzing complex mixtures and multiple samples rapidly. |
| Sample Requirement | Requires highly purified protein/peptide ( >90%).[4] Typically 10-100 picomoles.[5] | Tolerant of complex mixtures. High sensitivity, often requiring femtomole to attomole amounts. |
| Information Provided | N-terminal sequence information. Can confirm the position of the UAA if it is within the first 30-50 residues.[5] | Can confirm the exact location of the UAA anywhere in the protein sequence through tandem MS. Provides information on other post-translational modifications simultaneously. |
| Challenges for ThA | Requires a standard for the PTH-ThA derivative for HPLC identification. The bulky thienyl group might affect cleavage efficiency. | Potential for in-source fragmentation of the ThA side chain, though less common with soft ionization techniques. |
Validating ThA Incorporation: A Workflow Comparison
The choice between Edman degradation and mass spectrometry depends on the specific experimental goals. Below is a diagram illustrating the decision-making workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
Structural comparison of proteins with and without incorporated 3-(2-Thienyl)-L-alanine via crystallography.
Structural Insights into Proteins with 3-(2-Thienyl)-L-alanine: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing protein structure and function, designing novel biocatalysts, and developing new therapeutics.[1][2] this compound (THA), a non-canonical amino acid analogue of phenylalanine, offers a unique probe due to its distinct steric and electronic properties conferred by the thiophene (B33073) ring. This guide provides a comparative analysis of the structural effects of incorporating THA into proteins, with a focus on X-ray crystallography data.
Quantitative Structural Comparison
The primary goal of incorporating ncAAs for structural studies is often to introduce minimal perturbations to the overall protein fold while providing a specific probe for analysis. Ideally, the modified protein crystals are isomorphic to the wild-type, meaning they have very similar unit cell dimensions and space groups. This isomorphism is crucial when using ncAA derivatives for phasing crystallographic data.[3]
Below is a table summarizing typical crystallographic data for a wild-type protein versus a protein into which a bulky non-canonical amino acid, such as a thienyl-alanine derivative, has been incorporated. The data is representative of what is observed in studies where ncAA incorporation is successful and results in high-resolution crystal structures.
| Parameter | Wild-Type Protein | Protein with Incorporated THA Analog | Comment |
| PDB ID | e.g., 1XYZ | e.g., 2ABC | Representative IDs for comparison. |
| Resolution (Å) | 1.8 | 1.9 | High resolution is maintained in the modified protein. |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | Isomorphism is indicated by the same space group.[3] |
| Unit Cell (a, b, c in Å) | 50.1, 80.2, 95.3 | 50.3, 80.1, 95.5 | Minimal changes in unit cell dimensions suggest no major packing alterations. |
| R-work / R-free (%) | 18.5 / 21.0 | 19.2 / 22.5 | R-factors are comparable, indicating a well-refined structure. |
| Avg. B-factor (Ų) | 25.0 | 28.0 | A slight increase in B-factor at the modification site may indicate local flexibility. |
| RMSD (backbone) | N/A | ~0.3 Å | Low root-mean-square deviation indicates high structural homology. |
Note: This table is a generalized representation based on typical outcomes in the field and does not represent a specific single experiment due to the limited availability of direct side-by-side public data for THA incorporation.
In a specific example, the crystal structures of human phenylalanine hydroxylase (hPheOH) were determined in complex with the cofactor tetrahydrobiopterin (B1682763) and the substrate analogue this compound (THA). These studies revealed that the binding of THA induces significant conformational changes, tightening the structure around the active site. While this is an example of THA as a ligand rather than an incorporated residue, it highlights the structural impact the thienyl group can have within a protein environment.
Experimental Protocols
The following sections detail the methodologies required for the incorporation of this compound into a target protein and subsequent crystallographic analysis.
Protein Expression with ncAA Incorporation
The site-specific incorporation of THA is typically achieved using amber stop codon suppression technology in an E. coli expression system.
-
Host Strain : An E. coli strain auxotrophic for a natural amino acid (e.g., phenylalanine) is often used to enhance incorporation efficiency of the analogue.
-
Expression Plasmids :
-
A plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
A second plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. This synthetase is engineered to specifically recognize THA and charge it onto the orthogonal tRNA.
-
-
Culture Conditions :
-
Cells are grown in a minimal medium (e.g., M9) supplemented with all essential amino acids except the one being replaced (e.g., phenylalanine).
-
This compound is added to the culture medium to a final concentration of approximately 1 mM.
-
Protein expression is induced (e.g., with IPTG) once the culture reaches a suitable optical density (OD₆₀₀ of ~0.6-0.8).
-
Cultures are grown for several hours at a reduced temperature (e.g., 20-25°C) to improve protein folding and yield.
-
Protein Purification and Verification
-
Purification : The expressed protein, now containing THA, is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Verification : Successful incorporation of THA is confirmed using mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the difference between THA and the original amino acid.
Crystallization and Data Collection
-
Crystallization : The purified protein is concentrated and subjected to high-throughput crystallization screening to identify initial crystallization conditions. Conditions are then optimized to produce diffraction-quality crystals.
-
X-ray Diffraction : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. If the goal is to use the sulfur atom of the thiophene for phasing, data should be collected at a wavelength suitable for single-wavelength anomalous diffraction (SAD).
Structure Determination and Refinement
-
Phasing : If a heavy atom is not present, the structure is typically solved using molecular replacement with the wild-type protein structure as a search model.
-
Refinement : The model is built into the electron density map and refined. The final model is evaluated for quality using metrics such as R-work, R-free, Ramachandran plot analysis, and overall geometry. The electron density at the incorporation site should clearly show the thiophene ring of the incorporated THA.
Visualizing the Workflow and Structural Implications
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of how THA incorporation can influence protein structure.
References
Assessing the Impact of 3-(2-Thienyl)-L-alanine Substitution on Protein Thermal Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in protein engineering, offering the potential to enhance protein stability, function, and therapeutic efficacy. One such ncAA of interest is 3-(2-Thienyl)-L-alanine, an analog of phenylalanine. This guide provides a framework for assessing the impact of substituting this and other ncAAs on protein thermal stability. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes illustrative data from other non-canonical amino acids to demonstrate the assessment process.
Comparative Analysis of Thermal Stability
The thermal stability of a protein is a critical parameter, particularly for therapeutic proteins and industrial enzymes, as it dictates their shelf-life and efficacy under various conditions. The introduction of a non-canonical amino acid like this compound can alter the intricate network of non-covalent interactions that stabilize a protein's three-dimensional structure. The thiophene (B33073) ring, being a bioisostere of the phenyl ring, may introduce subtle changes in hydrophobicity, aromaticity, and steric bulk, thereby influencing the overall thermal stability.
Illustrative Data for Non-Canonical Amino Acid Substitution
To illustrate how the impact of ncAA substitution on thermal stability is quantified, the following table presents hypothetical data based on typical results seen in protein engineering studies. This data compares the melting temperature (Tm) of a wild-type protein to variants containing this compound and another common ncAA, p-acetyl-L-phenylalanine.
| Protein Variant | Substitution Site | Method | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Gibbs Free Energy of Unfolding (ΔG) in kcal/mol |
| Wild-Type Protein | - | DSC | 70.2 | - | 8.5 |
| Protein-ThienylAla | Phe45 -> this compound | DSC | 68.9 | -1.3 | 8.1 |
| Protein-pAcPhe | Phe45 -> p-acetyl-L-phenylalanine | DSC | 72.5 | +2.3 | 9.2 |
| Wild-Type Protein | - | CD | 70.5 | - | - |
| Protein-ThienylAla | Phe45 -> this compound | CD | 69.1 | -1.4 | - |
| Protein-pAcPhe | Phe45 -> p-acetyl-L-phenylalanine | CD | 72.8 | +2.3 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific protein.
Experimental Protocols
Accurate assessment of protein thermal stability relies on robust and well-defined experimental methodologies. The following are detailed protocols for commonly employed techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat absorbed by a protein as it unfolds upon heating. This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Protocol:
-
Sample Preparation: Prepare the wild-type and mutant proteins at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4, with 150 mM NaCl). A matching buffer solution is used as a reference.
-
Instrument Setup: Use a differential scanning calorimeter. Set the scan rate to 1°C/min and the temperature range from 20°C to 100°C.
-
Data Acquisition: Load the protein sample and the reference buffer into the respective cells of the calorimeter. Initiate the temperature scan.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the temperature at the peak of the unfolding transition. The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal). The Gibbs free energy of unfolding (ΔG) can be calculated using the Gibbs-Helmholtz equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy monitors changes in the secondary structure of a protein as a function of temperature. The unfolding process is observed by tracking the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins).
Protocol:
-
Sample Preparation: Prepare protein samples at a concentration of 0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition: Record the CD signal at 222 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/min.
-
Data Analysis: Plot the CD signal at 222 nm against temperature. The resulting sigmoidal curve is fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the impact of a non-canonical amino acid substitution on protein thermal stability.
Caption: Workflow for assessing protein thermal stability.
Conceptual Impact of ncAA Substitution
This diagram illustrates the potential molecular consequences of substituting a canonical amino acid with a non-canonical one, such as this compound.
Caption: Potential effects of ncAA substitution on stability.
A Guide to Internal Standards in Quantitative Proteomics: A Comparative Analysis Featuring 3-(2-Thienyl)-L-alanine as a Novel Candidate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible protein quantification, the use of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of established internal standards for quantitative mass spectrometry-based proteomics and introduces the theoretical considerations for using a non-canonical amino acid, 3-(2-Thienyl)-L-alanine, as a novel internal standard.
The Ideal Internal Standard: A Framework for Comparison
An ideal internal standard should exhibit chemical and physical properties nearly identical to the target analyte.[1] This ensures it experiences the same variations throughout the analytical process, from sample preparation to mass spectrometric detection, thereby enabling accurate normalization.[2][3] Key properties include:
-
Chemical and Physical Similarity: The standard should closely mimic the analyte's behavior during extraction, chromatography, and ionization.[1]
-
Co-elution: Ideally, the internal standard should co-elute with the unlabeled analyte.[1]
-
Mass Distinguishability: It must be clearly distinguishable from the analyte by the mass spectrometer.[3]
-
Early Introduction: The standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.[2]
-
No Interference: It should not interfere with the detection of other analytes in the sample.
Established Internal Standards: A Performance Comparison
The two most widely used types of internal standards in quantitative proteomics are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and synthetic stable isotope-labeled (SIL) peptides.
| Performance Metric | SILAC (Metabolic Labeling) | Synthetic SIL Peptides | Ideal Internal Standard |
| Introduction Point | Beginning of cell culture (in vivo) | After protein extraction and digestion (in vitro) | At the very beginning of the workflow |
| Accounts for Variability In: | Cell lysis, protein extraction, digestion, and MS analysis | MS analysis, and partially for digestion if added prior | All sample handling and analysis steps |
| Accuracy | High | Can be high, but peptide-dependent and susceptible to digestion variability[4] | High |
| Precision (CV%) | High (typically <15%)[5] | Can be high, but may be lower than SILAC due to digestion variability | High |
| Linearity | Good | Good | Excellent |
| Multiplexing Capability | Up to 5-plex[1] | High (can be multiplexed with various labeled peptides) | High |
| Applicability | Limited to metabolically active cells/organisms | Broadly applicable to any sample type | Universally applicable |
This compound: A Hypothetical Internal Standard
This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. While there is no current literature demonstrating its use as an internal standard in proteomics, we can evaluate its potential based on the ideal properties.
Theoretical Advantages:
-
Metabolic Incorporation: If it can be incorporated into proteins in vivo in a similar manner to natural amino acids, it could function as a metabolic label, similar to SILAC. This would allow it to be introduced at the beginning of the workflow.
-
Distinct Mass: Its unique structure and mass would make it easily distinguishable from natural amino acids.
Challenges and Unknowns:
-
Incorporation Efficiency: The efficiency and fidelity of its incorporation into the proteome are unknown. Incomplete or biased incorporation would lead to inaccurate quantification.
-
Toxicity: The potential toxicity of this amino acid to cells is not well-characterized and could affect cellular physiology, confounding experimental results.
-
Effect on Protein Structure and Digestion: The presence of a thienyl group could alter protein folding and the efficiency of enzymatic digestion, leading to quantitative artifacts.
While the concept of using a non-canonical amino acid like this compound as an internal standard is intriguing, its practical application is currently speculative. Significant research would be required to validate its incorporation, lack of toxicity, and overall performance against established methods.
Experimental Protocols
Protocol 1: Quantitative Proteomics using SILAC
This protocol outlines the key steps for a typical SILAC experiment.
1. Adaptation Phase: [1][6] a. Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine). b. The second population is grown in "heavy" medium, where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine). c. Grow the cells for at least five passages to ensure >98% incorporation of the heavy amino acids.[7]
2. Experimental Phase: [1][6] a. Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment). The "light" labeled cells serve as the control. b. Harvest and lyse both cell populations separately.
3. Sample Preparation: [7][8] a. Determine the protein concentration of each lysate. b. Combine the "light" and "heavy" lysates in a 1:1 protein ratio. c. Proceed with protein digestion (e.g., in-solution or in-gel digestion with trypsin).
4. LC-MS/MS Analysis: [6] a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer. b. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Protocol 2: Quantitative Proteomics using Synthetic SIL Peptides (AQUA - Absolute QUantification of Proteins)[5]
This protocol describes the use of synthetic stable isotope-labeled peptides for absolute protein quantification.
1. Peptide Selection and Synthesis: [5] a. Select one or more unique peptides for each protein of interest that are readily detectable by mass spectrometry. b. Synthesize these peptides with at least one stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N).
2. Sample Preparation: a. Extract proteins from the biological sample. b. Digest the proteins into peptides using a protease like trypsin.
3. Internal Standard Spiking: [5] a. A known amount of the AQUA peptide (the synthetic SIL peptide) is spiked into the digested sample.
4. LC-MS/MS Analysis: [5] a. Analyze the sample using a mass spectrometer, often in a targeted mode like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). b. The absolute quantity of the endogenous peptide (and thus the protein) is determined by comparing its signal intensity to that of the known amount of the co-eluting AQUA peptide.
Visualizing the Quantitative Proteomics Workflow
The following diagrams illustrate the general workflow for quantitative proteomics using an internal standard and a conceptual signaling pathway that could be studied using these methods.
A generalized workflow for quantitative proteomics using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance Metrics for Liquid Chromatography-Tandem Mass Spectrometry Systems in Proteomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Chemical Reactivity of L- and D-3-(2-Thienyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the L- and D-isomers of 3-(2-Thienyl)-alanine, a non-proteinogenic amino acid analogue of phenylalanine. The presence of a chiral center and a thiophene (B33073) ring imparts unique chemical and biological properties to these molecules, making them valuable building blocks in medicinal chemistry and organic synthesis. This document will objectively compare their performance in various chemical and biochemical reactions, supported by available data and experimental protocols.
Physicochemical Properties
The fundamental physicochemical properties of the L- and D-isomers of 3-(2-Thienyl)-alanine are identical, differing only in their optical rotation.
| Property | L-3-(2-Thienyl)-alanine | D-3-(2-Thienyl)-alanine |
| CAS Number | 22951-96-8 | 62561-76-6[1] |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S[1] |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol [1] |
| Appearance | White to off-white powder | Off-white to brown solid[1] |
| Optical Rotation | [α]20/D −30.5±1.5°, c = 1% in H₂O | Data not readily available, but expected to be equal in magnitude and opposite in sign to the L-isomer. |
| Solubility | Slightly soluble in water.[2] | Soluble in H₂O (≥ 5 mg/mL).[1] |
Comparison of Chemical Reactivity
The chemical reactivity of the L- and D-isomers of 3-(2-Thienyl)-alanine can be categorized into two main areas: reactions involving the amino acid backbone and reactions involving the thiophene side chain.
General Chemical Reactivity
In reactions with achiral reagents under achiral conditions, the L- and D-isomers of 3-(2-Thienyl)-alanine exhibit identical chemical reactivity. The functional groups—the primary amine, the carboxylic acid, and the thiophene ring—will undergo the same transformations regardless of the stereochemistry at the α-carbon. For instance, standard reactions such as N-acylation, esterification, and electrophilic aromatic substitution on the thiophene ring are expected to proceed with similar rates and yields for both enantiomers.
However, in a chiral environment (e.g., when using chiral reagents, catalysts, or solvents), the reactivity of the two isomers can differ significantly, leading to different product distributions or reaction rates. This is the basis for stereoselective synthesis and kinetic resolution. The D-isomer is particularly sought after for stereoselective synthesis where a precise three-dimensional arrangement of atoms is crucial for the desired biological activity or catalytic function.[3]
Biochemical and Enzymatic Reactivity
The most significant difference in the reactivity of L- and D-3-(2-Thienyl)-alanine is observed in biological systems and enzyme-catalyzed reactions. Enzymes are chiral catalysts that exhibit a high degree of stereospecificity, meaning they will preferentially bind to and act upon one enantiomer over the other.
| Enzyme Class | Reaction with L-3-(2-Thienyl)-alanine | Reaction with D-3-(2-Thienyl)-alanine |
| L-Amino Acid Acylases | Reactive . These enzymes will hydrolyze N-acyl-L-3-(2-Thienyl)-alanine. This is a key step in the enzymatic resolution of the racemic mixture.[4][5] | Non-reactive . These enzymes are highly specific for the L-enantiomer and will not hydrolyze N-acyl-D-3-(2-Thienyl)-alanine.[4][5] |
| D-Amino Acid Acylases | Non-reactive . These enzymes are specific for D-amino acids. | Reactive . These enzymes will specifically hydrolyze N-acyl-D-3-(2-Thienyl)-alanine. |
| Phenylalanine Hydroxylase (PAH) | Substrate Analogue . L-3-(2-Thienyl)-alanine binds to the active site of human PAH and acts as a competitive substrate analogue, inducing conformational changes in the enzyme.[6] | Not a known substrate . The stereospecificity of the enzyme's active site is expected to preclude significant binding or turnover of the D-isomer. |
This high degree of stereospecificity has profound implications:
-
Drug Development : The biological activity of a drug molecule containing 3-(2-Thienyl)-alanine is often dependent on a single enantiomer. For example, if targeting an enzyme that recognizes L-amino acids, the L-isomer of the drug will be active, while the D-isomer may be inactive or even have undesirable off-target effects.
-
Biocatalysis : The enzymatic resolution of racemic mixtures of 3-(2-Thienyl)-alanine is a common and efficient method for producing enantiomerically pure L- or D-isomers.[4][7]
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic N-Acetyl-3-(2-Thienyl)-alanine
This protocol is a representative example of how the differential reactivity of the L- and D-isomers is exploited for their separation.
Objective : To separate a racemic mixture of N-acetyl-3-(2-Thienyl)-alanine into its constituent L- and D-enantiomers using an L-amino acid acylase.
Materials :
-
Racemic N-acetyl-3-(2-Thienyl)-alanine
-
L-amino acid acylase (e.g., from Aspergillus oryzae)
-
0.1 M Phosphate (B84403) buffer (pH 7.5)
-
1 M HCl
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure :
-
Dissolve the racemic N-acetyl-3-(2-Thienyl)-alanine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1 M.
-
Add L-amino acid acylase to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1 mg/mL can be used.
-
Incubate the mixture at 37°C with gentle stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to follow the formation of the free L-amino acid.
-
Once the reaction has reached approximately 50% completion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by acidifying the mixture to pH ~2 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-3-(2-Thienyl)-alanine.
-
Filter the mixture to collect the precipitated N-acetyl-D-3-(2-Thienyl)-alanine. Wash the precipitate with cold water and dry.
-
The filtrate contains the free L-3-(2-Thienyl)-alanine. The free L-amino acid can be isolated by various methods, such as ion-exchange chromatography.
-
The collected N-acetyl-D-3-(2-Thienyl)-alanine can be hydrolyzed by refluxing with 2 M HCl to yield D-3-(2-Thienyl)-alanine.
Protocol 2: N-Acylation of L- or D-3-(2-Thienyl)-alanine
This protocol describes a standard chemical reaction where both isomers are expected to react similarly, but the product will retain the stereochemistry of the starting material.
Objective : To synthesize N-acetyl-L-3-(2-Thienyl)-alanine or N-acetyl-D-3-(2-Thienyl)-alanine.
Materials :
-
L- or D-3-(2-Thienyl)-alanine
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Water
Procedure :
-
Dissolve the chosen isomer of 3-(2-Thienyl)-alanine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for purification.
Visualizations
Caption: Workflow for the enzymatic resolution of racemic N-acetyl-3-(2-Thienyl)-alanine.
Caption: Binding of L-3-(2-Thienyl)-alanine to the active site of Phenylalanine Hydroxylase.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(2-Thienyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake and Metabolism of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cellular uptake and metabolism of 3-(2-Thienyl)-L-alanine, a synthetic amino acid analogue. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology, neuroscience, and drug development.
Executive Summary
This compound (THA) is recognized primarily as a competitive antagonist of L-phenylalanine, impacting cellular processes that are dependent on this essential amino acid. Its cellular uptake is largely mediated by the L-type amino acid transporter 1 (LAT1), a transporter frequently overexpressed in cancer cells, making THA a potential candidate for targeted cancer therapy. This guide delves into the quantitative aspects of its uptake, its metabolic fate within the cell, and provides detailed protocols for its study. Furthermore, we explore its potential impact on cellular signaling pathways and compare its transport kinetics with those of other relevant amino acid analogues.
Comparison of Uptake and Metabolism
The following tables summarize the available quantitative data on the uptake and metabolism of this compound and its comparison with L-phenylalanine and other analogues.
Table 1: Competitive Inhibition of L-Phenylalanine Transport and Metabolism by 3-(2-Thienyl)-DL-alanine
| Parameter | Value | Cell/System | Comments |
| Ki for Phenylalanine Intestinal Transport | 81 mM[1][2] | Rat in vivo perfusion | Indicates competitive inhibition of phenylalanine absorption. |
| Apparent Km of Phenylalanine Hydroxylase (Liver) | 2.70 mM (in the presence of 24 mM THA)[1][2] | Rat liver homogenates | The apparent Km for phenylalanine hydroxylase increased from 0.61 mM in the absence of the inhibitor, with no significant change in Vmax.[1][2] |
| Apparent Km of Phenylalanine Hydroxylase (Kidney) | 1.60 mM (in the presence of 24 mM THA)[1][2] | Rat kidney homogenates | The apparent Km for phenylalanine hydroxylase increased from 0.50 mM in the absence of the inhibitor.[1][2] |
Table 2: Affinity of Various Phenylalanine Analogues for the LAT1 Transporter
| Compound | IC50 for LAT1 Transporter | Cell Line |
| L-Phenylalanine | 69 µM[3] | hLAT1-transfected HEK293 cells |
| 2-Iodo-L-phenylalanine | Markedly improved affinity and selectivity compared to L-phenylalanine[4] | HEK293-hLAT1 cells |
| 3-Iodo-L-tyrosine | 7.9 µM[5] | Not specified |
| KMH-233 (a phenylalanine derivative) | 18 µM[5] | Not specified |
| Meta-substituted phenylalanine derivatives | 5-10 µM[5] | Not specified |
| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe) | Higher affinity and selectivity than α-methyl-L-phenylalanine[4] | HEK293-hLAT1 cells |
Experimental Protocols
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This protocol is adapted from standard methods for measuring the uptake of radiolabeled amino acids into cultured cells.
Materials:
-
Adherent cells (e.g., cancer cell line of interest) cultured in 24-well plates
-
Radiolabeled this compound (e.g., [³H]THA or [¹⁴C]THA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Unlabeled this compound and other amino acid analogues for competition assays
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add 0.5 mL of HBSS to each well and incubate for 15 minutes at 37°C to deplete endogenous amino acids.
-
Uptake Initiation: Aspirate the pre-incubation buffer. Add 0.5 mL of HBSS containing the desired concentration of radiolabeled this compound and any competing unlabeled amino acids.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay, e.g., BCA assay) to calculate the uptake rate (e.g., in pmol/mg protein/min). For kinetic analysis, perform the assay with varying concentrations of radiolabeled THA to determine Km and Vmax values.
Protocol 2: LC-MS/MS for Quantification of this compound and its Metabolites
This protocol provides a general framework for the analysis of intracellular THA and its potential metabolites using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 0.9% NaCl solution
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., stable isotope-labeled amino acids)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Analytical column suitable for amino acid analysis (e.g., HILIC or reversed-phase C18)
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl to remove extracellular contaminants.
-
For adherent cells, add a small volume of ice-cold extraction solvent and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solvent. This step rapidly quenches metabolic activity.
-
-
Metabolite Extraction:
-
Add the internal standards to the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic gradient.
-
Detect and quantify this compound and its expected metabolites (e.g., the transamination product, β-(2-thienyl)pyruvic acid) using multiple reaction monitoring (MRM) for a triple quadrupole MS or by accurate mass for a high-resolution MS.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and its metabolites.
-
Normalize the peak areas of the analytes to the peak area of the internal standard.
-
Quantify the intracellular concentrations of the compounds based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolic Fate of this compound
This compound enters the cell primarily through the LAT1 transporter, where it can act as a competitive inhibitor of L-phenylalanine. Inside the cell, it can undergo transamination to form β-(2-thienyl)pyruvic acid. This metabolic step is more prominent in normal cells compared to many cancer cell lines.
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the key steps involved in the quantitative analysis of this compound uptake and metabolism in cells.
Caption: Workflow for quantitative analysis of this compound.
Potential Involvement in mTOR Signaling
Amino acids, particularly leucine, are known activators of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. As an analogue of phenylalanine, this compound could potentially influence this pathway by competing for uptake via LAT1, which also transports leucine. Further research is required to elucidate the direct effects of THA on mTOR signaling.
Caption: Potential interaction of this compound with the mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibition Profiles of 2-Thienylalanine and 3-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzyme inhibitory properties of two constitutional isomers of thienylalanine: 2-thienylalanine and 3-thienylalanine (B8055253). As structural analogs of the essential amino acid phenylalanine, both isomers have been investigated for their potential to interfere with biological pathways that utilize phenylalanine. Understanding the nuances of their inhibitory mechanisms is crucial for applications in drug design and metabolic research.
Introduction
2-Thienylalanine and 3-thienylalanine are non-proteinogenic amino acids where the phenyl group of phenylalanine is replaced by a thienyl group. The position of the sulfur atom within the thiophene (B33073) ring dictates the isomer and significantly influences its biological activity. This guide synthesizes available experimental data to objectively compare their performance as enzyme inhibitors, focusing on key targets such as phenylalanine hydroxylase and bacterial growth inhibition.
Data Presentation
Phenylalanine Hydroxylase (PAH) Inhibition
Phenylalanine hydroxylase is a key enzyme in phenylalanine metabolism, catalyzing its conversion to tyrosine. Inhibition of this enzyme is a target for studying metabolic disorders like phenylketonuria (PKU).
| Parameter | 2-Thienylalanine | 3-Thienylalanine | Reference |
| Enzyme Source | Rat Liver | Human (recombinant) | [1][2] |
| Inhibition Type | Competitive | Substrate Analog (Binds to active site) | [1][2] |
| Apparent Km (Liver PAH) | 0.61 mM (control) vs. 2.70 mM (with 24 mM 2-thienylalanine) | Not reported as an inhibitor | [1] |
| Vmax (Liver PAH) | No significant change | Not applicable | [1] |
| Apparent Km (Kidney PAH) | 0.50 mM (control) vs. 1.60 mM (with 24 mM 2-thienylalanine) | Not reported as an inhibitor | [1] |
| Inhibition Constant (Ki) | 81 mM (for intestinal transport of phenylalanine) | Not reported | [1] |
Inhibition of Bacterial Growth
Both isomers have been studied for their effects on bacterial growth, primarily by acting as antagonists of phenylalanine.
| Organism | 2-Thienylalanine Effect | 3-Thienylalanine Effect | Reference |
| Escherichia coli | Inhibits growth by being incorporated into proteins in place of phenylalanine, leading to non-functional proteins. Also acts as a false feedback inhibitor of aromatic amino acid biosynthesis. | Information not available | [3][4] |
| Bacillus subtilis | Prevents growth; this is the basis of the Guthrie test for PKU. | Information not available | [3] |
Experimental Protocols
Phenylalanine Hydroxylase Inhibition Assay (In Vitro)
The inhibitory properties of β-2-thienyl-dl-alanine on rat phenylalanine hydroxylase from crude liver and kidney homogenates were assessed in vitro.[1]
-
Enzyme Preparation: Crude homogenates of rat liver and kidney were used as the source of phenylalanine hydroxylase.
-
Assay Conditions: The reaction mixture contained the enzyme preparation, phenylalanine as the substrate, and the necessary cofactors.
-
Inhibitor Addition: β-2-thienyl-dl-alanine was added to the reaction mixture at a concentration of 24 mM.
-
Kinetic Analysis: The rate of tyrosine formation was measured to determine the enzyme's activity. The apparent Km and Vmax were calculated in the presence and absence of the inhibitor to determine the type of inhibition.
Phenylalanine Intestinal Transport Inhibition
The effect of β-2-thienyl-dl-alanine on the intestinal transport of phenylalanine was assessed using a perfusion procedure in vivo in rats.[1]
-
Animal Model: Rats were used for the in vivo perfusion study.
-
Perfusion Solution: The intestinal segment was perfused with a solution containing phenylalanine at concentrations ranging from 0.2 to 2.0 mM, with or without β-2-thienyl-dl-alanine.
-
Measurement: The disappearance of phenylalanine from the perfusate was measured to determine the rate of intestinal absorption.
-
Inhibition Constant (Ki) Estimation: The Ki value for the competitive inhibition of phenylalanine transport by β-2-thienyl-dl-alanine was estimated from the data.
Visualizations
Logical Relationship of Phenylalanine Hydroxylase Inhibition
Caption: Comparative interaction with the active site of Phenylalanine Hydroxylase.
Experimental Workflow for Bacterial Growth Inhibition Assay
Caption: Workflow for assessing the impact of thienylalanine isomers on bacterial growth.
Conclusion
The available evidence clearly demonstrates that 2-thienylalanine is a competitive inhibitor of both phenylalanine hydroxylase and the intestinal transport of phenylalanine. Its mechanism of inhibiting bacterial growth is well-characterized, involving its incorporation into proteins and disruption of metabolic feedback loops.
In contrast, while 3-thienylalanine is known to interact with the active site of phenylalanine hydroxylase as a substrate analog, comprehensive kinetic data on its inhibitory effects are lacking. Its primary reported biological activities are as an immunosuppressant and as a component of a synthetic ACE inhibitor.
This comparative guide highlights a significant gap in the literature regarding the direct comparison of the enzyme inhibitory profiles of these two isomers. Future research should focus on conducting side-by-side kinetic studies of 2- and 3-thienylalanine on various enzymes to provide a more complete and quantitative understanding of their differential biological activities. This would be invaluable for the rational design of more specific and potent enzyme inhibitors for therapeutic and research applications.
References
Safety Operating Guide
Proper Disposal of 3-(2-Thienyl)-L-alanine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3-(2-Thienyl)-L-alanine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes.[1][2] In case of accidental spills, sweep up the solid material and place it in a suitable, closed container for disposal.[1][2][3] Do not allow the product to enter drains or waterways.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, regional, and national regulations.[1][4]
-
Waste Characterization: Identify the waste containing this compound. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves), and solutions. It is the responsibility of the waste generator to properly characterize all waste materials.[4]
-
Consult Institutional Guidelines: Contact your institution's EHS department to understand their specific procedures for chemical waste disposal. They will provide guidance on proper waste segregation, container selection, and labeling.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and suitable container.[1][2]
-
For contaminated labware (e.g., glassware), rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Contaminated disposable items such as gloves and paper towels should be collected in a designated, sealed waste bag.
-
-
Labeling: Label the waste container clearly with the full chemical name, "this compound," and any other components of the waste stream. Include appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Arrange for Pickup: Schedule a waste pickup with your institution's EHS or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[1] The final disposal method will likely be incineration at an approved waste disposal plant.[1]
Quantitative Data Summary
No specific quantitative data for disposal limits were found in the provided search results. Disposal procedures are primarily guided by regulatory classifications.
| Parameter | Value | Reference |
| WGK (Germany) | 3 | [5] |
WGK 3 indicates a substance that is highly hazardous to water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(2-Thienyl)-L-alanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for 3-(2-Thienyl)-L-alanine (CAS No: 22951-96-8), a derivative of the amino acid alanine. Adherence to these guidelines is essential to ensure personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The associated hazard statements are summarized in the table below.
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2][3][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification |
| Hands | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Body | Protective clothing | Wear suitable protective clothing to prevent skin contact.[1][6] |
| Respiratory | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3][4][7] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
| Procedure | Guidelines |
| Handling | - Wash face, hands, and any exposed skin thoroughly after handling.[1][2][5]- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5][8]- Use only outdoors or in a well-ventilated area.[1][2][5]- Do not get in eyes, on skin, or on clothing.[1]- Avoid ingestion and inhalation.[1] |
| Storage | - Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][8]- Store locked up.[1][2][5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | - Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][5]- Call a POISON CENTER or doctor/physician if you feel unwell.[1][5] |
| Skin Contact | - Wash off immediately with plenty of soap and water for at least 15 minutes.[1]- If skin irritation occurs, get medical advice/attention.[1][2][5]- Take off contaminated clothing and wash before reuse.[1][2][5] |
| Eye Contact | - Rinse cautiously with water for several minutes.[1][2][5]- Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]- If eye irritation persists, get medical advice/attention.[1][2][5] |
| Ingestion | - Clean mouth with water and drink afterwards plenty of water.[1]- Get medical attention if symptoms occur.[1] |
Disposal Plan
Contaminated materials and the chemical itself must be disposed of in a safe and environmentally conscious manner.
| Waste Type | Disposal Method |
| Unused Product | - Dispose of contents/container to an approved waste disposal plant.[1][2][5]- Offer surplus and non-recyclable solutions to a licensed disposal company.[2] |
| Contaminated Packaging | - Dispose of as unused product.[2] |
| General Guidance | - Do not empty into drains.[1] |
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22951-96-8 Name: this compound [xixisys.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
